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  • Product: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
  • CAS: 951886-99-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Introduction: The Structural Imperative in Drug Discovery In the landscape of modern drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone represents a scaffold of significant interest, combining multiple halogen substituents with a flexible diarylketone core. Such molecules are pivotal as intermediates in organic synthesis and as potential pharmacophores. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for determining the three-dimensional structure of organic molecules in solution.[1] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this specific benzophenone derivative, offers a field-proven protocol for experimental data acquisition, and explains the underlying principles that govern the observed chemical shifts.

Theoretical Framework: Decoding Substituent Effects

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, the distribution of electron density across the aromatic rings is heavily influenced by the interplay of inductive and resonance effects from each substituent.

  • The Carbonyl Group (C=O): The ketone linker is a strong electron-withdrawing group (EWG) due to both induction and resonance. It de-shields (shifts downfield) all aromatic carbons and protons, with the most significant effect on the ortho and para positions. The carbonyl carbon itself gives a characteristic signal in the far downfield region of the ¹³C NMR spectrum, typically between 190-200 ppm.[2]

  • Chlorine (Cl): As a halogen, chlorine is electronegative and exerts a strong electron-withdrawing inductive effect, which de-shields adjacent carbons. However, it also possesses lone pairs that can be donated into the aromatic π-system via resonance, a shielding effect. For chlorine, the inductive effect typically dominates.

  • Fluorine (F): Fluorine is the most electronegative element, leading to a powerful inductive withdrawal of electron density. Like chlorine, it also has a resonance-donating effect. A key feature of fluorine is its nuclear spin (I = ½), which results in observable spin-spin coupling (J-coupling) to nearby ¹H and ¹³C nuclei.[3][4] This coupling provides invaluable structural information, with typical through-bond coupling constants of ¹J(C-F) > 200 Hz, ³J(H-F) of 6-10 Hz, and ⁴J(H-F) of 4-8 Hz.[3]

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG) through hyperconjugation and induction. It tends to shield aromatic protons and carbons, causing slight upfield shifts, particularly at the ortho and para positions.

The combination of these effects results in a unique electronic fingerprint for each carbon and hydrogen atom in the molecule, which is directly translated into the NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

To facilitate discussion, the following numbering scheme is used for the molecule:

Caption: Numbering scheme for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Atom Predicted Shift (ppm) Predicted Multiplicity Coupling Constants (Hz) Rationale
H2' 7.20 - 7.30 Doublet of Doublets (dd) J(H-H) ≈ 1-2, J(H-F) ≈ 8-10 Ortho to the carbonyl (deshielding), meta to F (coupling).
H4' 7.05 - 7.15 Triplet (t) or ddd J(H-F) ≈ 8-10, J(H-H) ≈ 2 Para to the carbonyl, ortho to F (strong coupling), meta to CH₃.
H6' 7.35 - 7.45 Singlet (s) or narrow d J(H-F) ≈ 1-2 Ortho to the carbonyl (deshielding), ortho to CH₃ (shielding).
H2 7.80 - 7.90 Doublet (d) J(H-H) ≈ 2 Ortho to carbonyl (strong deshielding), adjacent to Cl.
H5 7.55 - 7.65 Doublet of Doublets (dd) J(H-H) ≈ 8, J(H-H) ≈ 2 Meta to carbonyl, ortho to Cl.
H6 7.70 - 7.80 Doublet (d) J(H-H) ≈ 8 Meta to carbonyl, between two carbons.

| -CH₃ | 2.35 - 2.45 | Singlet (s) | - | Standard methyl group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Atom Predicted Shift (ppm) Predicted Multiplicity (due to F) Coupling Constants (Hz) Rationale
C=O 194.5 - 196.0 Singlet (s) - Ketone carbonyl, deshielded by two aromatic rings.
C1 137.0 - 138.5 Singlet (s) - Quaternary carbon attached to two Cl-substituted carbons.
C2 131.5 - 132.5 Singlet (s) - Deshielded by adjacent carbonyl and ortho Cl.
C3 130.0 - 131.0 Singlet (s) - Carbon bearing a chlorine atom.
C4 133.0 - 134.0 Singlet (s) - Carbon bearing a chlorine atom.
C5 127.0 - 128.0 Singlet (s) - Deshielded by para Cl.
C6 130.5 - 131.5 Singlet (s) - Deshielded by ortho carbonyl.
C1' 139.0 - 140.5 Doublet (d) ⁴J(C-F) ≈ 2-4 Quaternary carbon attached to carbonyl, deshielded.
C2' 115.0 - 116.5 Doublet (d) ²J(C-F) ≈ 20-25 Shielded by F (resonance), ortho to carbonyl.
C3' 162.0 - 164.0 Doublet (d) ¹J(C-F) ≈ 245-255 Carbon directly bonded to F, strongly deshielded.
C4' 118.0 - 119.5 Doublet (d) ²J(C-F) ≈ 20-25 Shielded by F (resonance).
C5' 140.0 - 141.5 Doublet (d) ³J(C-F) ≈ 7-9 Quaternary carbon bearing CH₃ group.
C6' 125.0 - 126.5 Doublet (d) ⁴J(C-F) ≈ 2-4 Ortho to carbonyl and CH₃.

| -CH₃ | 21.0 - 22.0 | Singlet (s) or narrow d | - | Standard aromatic methyl carbon. |

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR data for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. This workflow is designed to ensure reproducibility and data integrity.

1. Sample Preparation

  • Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Mass: For a standard 5 mm NMR tube, accurately weigh 10-20 mg for ¹H NMR and 50-75 mg for ¹³C NMR.[9][10]

  • Solvent: Use 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D). CDCl₃ is often a good first choice for benzophenone derivatives due to its excellent solubilizing properties and relatively clean spectral window.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm). Often, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for referencing the ¹H spectrum, and the solvent carbon peak (CDCl₃ at 77.16 ppm) is used for the ¹³C spectrum.[8]

  • Procedure:

    • Dissolve the weighed sample in the deuterated solvent within a small, clean vial.

    • Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[10]

    • If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[10]

    • Cap the NMR tube securely and label it clearly.

Caption: Logical workflow for unambiguous spectral assignment using 2D NMR.

  • ¹H Spectrum: Use integrals to confirm the number of protons in each region (e.g., 3 aromatic protons on the dichloro-ring, 3 on the fluoro-methyl-ring, and 3 for the methyl group). Analyze the splitting patterns to identify adjacent protons.

  • ¹³C Spectrum: Count the signals to ensure all carbons are observed (quaternary carbons may be weak). The large ¹J(C-F) splitting on C3' is a key anchor point. [4]3. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments for all protonated carbons. [3]4. HMBC (Heteronuclear Multiple Bond Correlation): This reveals correlations between protons and carbons that are 2 or 3 bonds away. This is critical for assigning quaternary carbons and piecing the molecular fragments together. For example, H2' and H6' should show correlations to the carbonyl carbon (C=O), confirming their position ortho to the ketone linker.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the ¹H and ¹³C NMR spectra of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. By combining a theoretical understanding of substituent effects with a robust experimental protocol and a logical assignment strategy, researchers can confidently elucidate the structure of this and related complex molecules. The predicted chemical shifts and coupling patterns serve as a reliable roadmap for interpreting experimental data, accelerating research and development in chemistry and drug discovery.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dichlorobenzophenone. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • NMRtist. (n.d.). NMRtist Cloud Computing Service. Retrieved from [Link]

  • Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • The Scientist. (2024, January 24). Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • PubMed. (2008, March 15). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

  • NP-MRD. (2020, November 23). Showing NP-Card for 4,4-Dichlorobenzophenone (NP0002768). Retrieved from [Link]

  • Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzophenones are a pivotal class of compounds in medicinal chemistry and materials science, with their biological activity and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzophenones are a pivotal class of compounds in medicinal chemistry and materials science, with their biological activity and material properties being intrinsically linked to their three-dimensional structure. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and complete X-ray crystallographic analysis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. As a senior application scientist, this document moves beyond a simple recitation of methods to offer a deep dive into the causality behind experimental choices, ensuring a robust and reproducible structural determination. Every protocol herein is designed as a self-validating system, grounded in authoritative crystallographic standards.

Introduction: The Structural Imperative of Substituted Benzophenones

The precise arrangement of atoms within a molecule, its crystal packing, and the subtle interplay of intermolecular forces are fundamental to its function. For pharmacologically active compounds like 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, understanding the solid-state conformation is critical for rational drug design, polymorphism screening, and intellectual property protection. The strategic placement of chloro, fluoro, and methyl substituents on the benzophenone scaffold is expected to significantly influence its electronic distribution, steric profile, and, consequently, its interaction with biological targets.[1] This guide outlines the critical path to elucidating these structural nuances through single-crystal X-ray diffraction, the gold standard for atomic-resolution structural analysis.

Synthetic Strategy and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material suitable for single crystal growth. The primary route for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[1][2]

Proposed Synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

This synthesis involves the electrophilic acylation of 3-fluoro-5-methyltoluene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and an anhydrous, non-polar solvent such as dichloromethane (DCM).

  • Acyl Chloride Addition: Dissolve 3,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Nucleophile Addition: After stirring for 15 minutes, add a solution of 3-fluoro-5-methyltoluene (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The following methods are recommended for exploration:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture like hexane/ethyl acetate) in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.[3]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound from an elevated temperature.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

} } Caption: Workflow from Synthesis to Single Crystals.

Single-Crystal X-ray Diffraction Analysis

The following outlines a standard procedure for the determination of a crystal structure using a modern X-ray diffractometer.

Data Collection

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.[3] A modern diffractometer equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used.[4]

  • Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[4] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.[3]

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

} } Caption: X-ray Crystallography Experimental Workflow.

Presentation of Crystallographic Data

Once the structure is solved and refined, the data should be presented in a clear and standardized format.

Crystal Data and Structure Refinement Table

The following table is a template for presenting the key crystallographic parameters.

ParameterValue
Empirical formulaC₁₄H₉Cl₂FO
Formula weight283.13
Temperature (K)TBD
Wavelength (Å)TBD
Crystal systemTBD
Space groupTBD
Unit cell dimensions
a (Å)TBD
b (Å)TBD
c (Å)TBD
α (°)TBD
β (°)TBD
γ (°)TBD
Volume (ų)TBD
ZTBD
Density (calculated) (Mg/m³)TBD
Absorption coefficient (mm⁻¹)TBD
F(000)TBD
Crystal size (mm³)TBD
θ range for data collection (°)TBD
Index rangesTBD
Reflections collectedTBD
Independent reflectionsTBD
Completeness to θ = x° (%)TBD
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTBD
Goodness-of-fit on F²TBD
Final R indices [I>2σ(I)]R₁ = TBD, wR₂ = TBD
R indices (all data)R₁ = TBD, wR₂ = TBD
Largest diff. peak and hole (e.Å⁻³)TBD

TBD: To Be Determined from experimental data.

Analysis of Molecular Geometry and Intermolecular Interactions

The final structural model will provide precise bond lengths, bond angles, and torsion angles. A key aspect of the analysis will be the dihedral angle between the two aromatic rings, which is a critical conformational parameter for benzophenones. Furthermore, the analysis of the crystal packing will reveal any significant intermolecular interactions, such as C-H···O, C-H···F, or π-π stacking interactions, which stabilize the crystal lattice.[5] These interactions are crucial for understanding the solid-state properties of the material.

Conclusion

This guide provides a robust framework for the complete structural elucidation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution, publishable-quality crystal structure. This structural information is invaluable for advancing our understanding of the structure-activity relationships of substituted benzophenones and for the development of new therapeutic agents and materials.

References

  • Molbank - DORAS. (2024). Available at: [Link]

  • Standard x-ray diffraction powder patterns. (1971). NBS Monograph 25, Section 9. Available at: [Link]

  • Choi, H. D., et al. (2010). 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2841. Available at: [Link]

  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. (2013). Molecules, 18(12), 14837–14852. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6599. Available at: [Link]

  • Crystal structure of 5-chloro-3-(4-fluoro-phenyl-sulfin-yl)-2,4,6-trimethyl-1-benzo-furan. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1078–o1079. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a substituted benzophenone derivative with potential applications in medicinal chemistry and ma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a substituted benzophenone derivative with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and metabolic profiling. This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry and the established fragmentation patterns of related aromatic ketones and halogenated compounds.

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[3] In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and form a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a "molecular fingerprint."[3]

Experimental Methodology: Acquiring the Mass Spectrum

A standardized protocol for the analysis of halogenated organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation:

  • Prepare a dilute solution of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of non-volatile impurities that could contaminate the GC-MS system.

GC-MS Analysis Protocol:

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute

      • Ramp: 20 °C/min to 300 °C

      • Final hold: 5 minutes at 300 °C

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[3]

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-400

    • Scan Rate: 2 scans/second

This protocol ensures the volatilization of the compound and its introduction into the mass spectrometer for ionization and fragmentation. The 70 eV electron energy is a standard condition that provides reproducible fragmentation patterns.[3]

Core Fragmentation Pathways

The fragmentation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is primarily dictated by the presence of the carbonyl group and the substituted aromatic rings. The principal fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[4][5][6] For this unsymmetrical benzophenone, α-cleavage can occur on either side of the carbonyl, leading to two primary fragmentation pathways.

The molecular ion of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (C₁₄H₉Cl₂FO) has a nominal molecular weight of 282 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.[7][8]

Pathway A: Formation of the 3,4-Dichlorobenzoyl Cation

This pathway involves the cleavage of the bond between the carbonyl carbon and the 3-fluoro-5-methylphenyl ring. This results in the formation of a stable, resonance-stabilized 3,4-dichlorobenzoyl cation (m/z 173) and a 3-fluoro-5-methylphenyl radical.

  • dot

    Pathway_A M Molecular Ion (M+•) m/z 282/284/286 F1 3,4-Dichlorobenzoyl Cation m/z 173/175 M->F1 α-cleavage Radical1 3-Fluoro-5-methylphenyl Radical F2 Dichlorophenyl Cation m/z 145/147 F1->F2 Loss of CO CO - CO

    Caption: Pathway A: Formation of the 3,4-Dichlorobenzoyl Cation.

The 3,4-dichlorobenzoyl cation is a prominent peak in the mass spectrum. This acylium ion is relatively stable due to resonance.[6] It will also exhibit an isotopic pattern due to the two chlorine atoms, with peaks at m/z 173 and 175 in a roughly 3:1 ratio. This fragment can further lose a molecule of carbon monoxide (CO) to form the 3,4-dichlorophenyl cation at m/z 145 (with an isotope peak at m/z 147).

Pathway B: Formation of the 3-Fluoro-5-methylbenzoyl Cation

Alternatively, α-cleavage can occur on the other side of the carbonyl group, leading to the formation of the 3-fluoro-5-methylbenzoyl cation (m/z 153) and a 3,4-dichlorophenyl radical.

  • dot

    Pathway_B M Molecular Ion (M+•) m/z 282/284/286 F3 3-Fluoro-5-methylbenzoyl Cation m/z 153 M->F3 α-cleavage Radical2 3,4-Dichlorophenyl Radical F4 3-Fluoro-5-methylphenyl Cation m/z 125 F3->F4 Loss of CO CO2 - CO

    Caption: Pathway B: Formation of the 3-Fluoro-5-methylbenzoyl Cation.

The relative abundance of the acylium ions formed in Pathway A (m/z 173) and Pathway B (m/z 153) will depend on the relative stability of the corresponding radicals and cations. The electron-withdrawing chlorine atoms on the 3,4-dichlorophenyl ring will influence the fragmentation. The 3-fluoro-5-methylbenzoyl cation can also undergo decarbonylation to yield the 3-fluoro-5-methylphenyl cation at m/z 125.

Secondary Fragmentation and Minor Pathways

Beyond the primary α-cleavage events, other fragmentation processes can occur, leading to smaller fragment ions. These can include the loss of halogen atoms or the cleavage of the aromatic rings, although the latter is less common due to the stability of the aromatic system.[9]

Possible secondary fragmentations include:

  • Loss of a chlorine atom: The molecular ion or fragment ions containing the dichlorophenyl group may lose a chlorine radical, leading to ions with m/z values 35 and 37 units lower than the parent ion.

  • Loss of a fluorine atom: Similarly, fragments containing the fluorinated ring may lose a fluorine atom.

  • Cleavage of the aromatic rings: While less favorable, some fragmentation of the aromatic rings themselves can occur, leading to a complex pattern of lower mass ions.

Summary of Key Fragment Ions

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Formation Pathway
282/284/286[C₁₄H₉Cl₂FO]⁺• (Molecular Ion)Electron Ionization
173/175[C₇H₃Cl₂O]⁺ (3,4-Dichlorobenzoyl cation)α-cleavage (Pathway A)
153[C₈H₆FO]⁺ (3-Fluoro-5-methylbenzoyl cation)α-cleavage (Pathway B)
145/147[C₆H₃Cl₂]⁺ (3,4-Dichlorophenyl cation)Loss of CO from m/z 173
125[C₇H₆F]⁺ (3-Fluoro-5-methylphenyl cation)Loss of CO from m/z 153

Conclusion

The mass spectrometry fragmentation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is dominated by α-cleavage of the bond between the carbonyl carbon and the substituted phenyl rings. This leads to the formation of two primary acylium ions: the 3,4-dichlorobenzoyl cation (m/z 173/175) and the 3-fluoro-5-methylbenzoyl cation (m/z 153). Further fragmentation of these ions, primarily through the loss of carbon monoxide, and the characteristic isotopic pattern of the chlorine-containing fragments, provide a robust and predictable fragmentation pattern for the structural elucidation and identification of this compound. This in-depth understanding is essential for its analysis in various scientific and developmental contexts.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Yinon, J. (1987). The Analysis of Explosives. Pergamon Press.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • YouTube. (2014, February 13). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

  • Piccinelli, A. L., Campone, L., Dal Piaz, F., Cuesta-Rubio, O., & Rastrelli, L. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1753–1763. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • Analytical Chemistry. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Chapter 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry and Free Radicals MS recap Positive mode of Electron Ionization / ESI MS sees charged species (M+. (n.d.). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Melting Point of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, a halogenated benzophenone derivative of interest to researchers in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, a halogenated benzophenone derivative of interest to researchers in medicinal chemistry, materials science, and drug development. In the absence of extensive published empirical data for this specific molecule, this document synthesizes known information with established analytical methodologies. It offers detailed, field-proven protocols for the experimental determination of key parameters such as melting point, solubility, and chromatographic behavior. Furthermore, this guide presents a framework for the spectroscopic characterization of the compound. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental workflows necessary for the thorough characterization of this and structurally related compounds.

Introduction and Molecular Overview

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone belongs to the benzophenone class of compounds, which are characterized by a diaryl ketone scaffold. The specific substitution pattern of two chlorine atoms on one phenyl ring and a fluorine and a methyl group on the other imparts a unique combination of lipophilicity, electronic properties, and steric hindrance. These features are critical determinants of a molecule's behavior in biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for further chemical modification.

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. This guide provides a structured approach to elucidating these properties through a combination of predictive data and detailed experimental protocols.

Compound Identification
IdentifierValueSource
IUPAC Name (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)methanoneSigma-Aldrich[1]
Molecular Formula C₁₄H₉Cl₂FOSigma-Aldrich[1]
Molecular Weight 283.13 g/mol Sigma-Aldrich[1]
InChI 1S/C14H9Cl2FO/c1-8-4-10(6-11(17)5-8)14(18)9-2-3-12(15)13(16)7-9/h2-7H,1H3Sigma-Aldrich[1]
InChIKey DIPHKCVURIJALQ-UHFFFAOYSA-NSigma-Aldrich[1]
Purity (Typical) 97%Sigma-Aldrich[1]

Predicted Physicochemical Properties

Due to the limited availability of experimental data in the public domain, the following physicochemical properties are predicted based on computational models and data from structurally analogous compounds. These values should be considered as estimations pending experimental verification.

PropertyPredicted Value / InformationRationale / Analogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.Inferred from related benzophenone derivatives.[2]
logP (Octanol-Water Partition Coefficient) HighThe presence of two chlorine atoms and a fluorinated phenyl ring suggests significant lipophilicity.
pKa Not readily ionizableThe molecule lacks strongly acidic or basic functional groups.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

Melting Point Determination

Scientific Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities typically depress and broaden the melting point range. This protocol describes the use of a capillary melting point apparatus.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of the crystalline 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone onto a clean, dry watch glass.

    • If necessary, finely powder the sample using a spatula.[3][4]

    • Tap the open end of a capillary melting point tube into the powdered sample to introduce a small amount of the solid.[5]

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

    • For an unknown compound, perform a rapid preliminary heating to determine an approximate melting range.[3]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating at a rate of approximately 10-15°C per minute until the temperature is about 15°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The melting point is reported as a range from the onset to the completion of melting.

Data Interpretation: A narrow melting point range (e.g., 0.5-1°C) is indicative of a high-purity compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Powder Powder Sample Load Load Capillary Tube Powder->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Preliminary Heat Insert->RapidHeat SlowHeat Slow Controlled Heat RapidHeat->SlowHeat Record Record Melting Range SlowHeat->Record SolubilityWorkflow Start Weigh 10 mg of Compound AddSolvent Add Solvent in Increments Start->AddSolvent Agitate Vortex/Agitate AddSolvent->Agitate Observe Observe Dissolution Agitate->Observe Observe->AddSolvent If not fully dissolved and max volume not reached Record Record Solubility Observe->Record

Caption: Experimental Workflow for Solubility Assessment.

Analytical Characterization Protocols

This section outlines standard analytical techniques for the structural confirmation and purity assessment of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

High-Performance Liquid Chromatography (HPLC)

Scientific Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For nonpolar compounds like benzophenone derivatives, reversed-phase HPLC is the method of choice. [2]A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds are separated based on their differential partitioning between the two phases.

Experimental Protocol (Reversed-Phase HPLC):

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [7]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

    • An acidic modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid can be added to both phases to improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone at a concentration of 1 mg/mL in acetonitrile or methanol.

    • From the stock solution, prepare a working standard of approximately 10 µg/mL by diluting with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA). [7] * Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: 50% B (re-equilibration)

Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve.

Spectroscopic Analysis

Scientific Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are fundamental for organic structure elucidation. ¹⁹F NMR will be particularly informative for this compound.

Sample Preparation:

  • Dissolve 5-10 mg of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). [8][9]2. Transfer the solution to a clean, dry 5 mm NMR tube. [10]3. Ensure the sample is free of particulate matter. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette. [8][11] Expected Spectral Features:

  • ¹H NMR: Signals in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the two phenyl rings. A singlet in the aliphatic region (approx. 2-3 ppm) for the methyl group protons.

  • ¹³C NMR: Resonances for all 14 carbon atoms. The carbonyl carbon will be significantly downfield (approx. 190-200 ppm). Carbons attached to halogens will show characteristic chemical shifts and may exhibit C-F coupling.

  • ¹⁹F NMR: A single resonance for the fluorine atom, likely showing coupling to nearby protons.

Scientific Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is a powerful tool for identifying the presence of specific bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone directly onto the ATR crystal. [12][13]3. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. [14]4. Acquire the IR spectrum.

Expected Characteristic Absorptions:

  • ~1660 cm⁻¹: Strong absorption due to the C=O (ketone) stretching vibration.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1250-1000 cm⁻¹: C-F and C-Cl stretching vibrations.

Scientific Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for small organic molecules that often induces fragmentation, providing structural information. [15] Experimental Protocol (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and bombarded with high-energy electrons (typically 70 eV). [16] Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (283.13). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

  • Fragment Ions: Fragmentation is likely to occur at the carbonyl group, leading to the formation of acylium ions corresponding to the substituted benzoyl moieties.

Conclusion

While experimental data for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is not widely published, this technical guide provides a robust framework for its comprehensive physicochemical and analytical characterization. The detailed protocols for determining melting point, solubility, and for conducting HPLC and spectroscopic analyses are based on established scientific principles and are readily applicable in a laboratory setting. The insights and methodologies presented here will empower researchers to generate reliable data, enabling the effective utilization of this compound in their scientific endeavors.

References

  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Scribd. (n.d.). Solubility Testing of Organic Compounds.
  • IS MUNI. (n.d.). Physical Properties: Solubility Classification.
  • IS MUNI. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Emory University. (2023, August 29). Small molecule NMR sample preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • University of Notre Dame. (n.d.). NMR Sample Preparation.
  • Benchchem. (n.d.). Application Note and Protocol for the Quantification of 4,4'-Dihydroxybenzophenone by High-Performance Liquid Chromatography (HPLC).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Taiwan University. (2024). Experiment 20: Recrystallization and Melting Point Determination.
  • University of Calgary. (n.d.). Melting point determination.
  • Al-Mustaqbal University College. (n.d.). Determination of the melting point.
  • SIELC Technologies. (2018, February 17). Separation of Benzophenone on Newcrom R1 HPLC column.
  • Community College of Philadelphia. (n.d.). Experiment name / Determination of melting point Experimental Procedures.
  • Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • Journal of Chromatographic Science. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Spectroscopy Online. (2026, March 18). Contact and Orientation Effects in FT-IR ATR Spectra.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone.
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Research & Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • Analytical Chemistry. (2007, November 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry.
  • Journal of Physical and Chemical Reference Data. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
  • Sigma-Aldrich. (n.d.). 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

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Foundational

A Technical Guide to the UV-Vis Absorption Spectroscopy of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, analyze, and interpret the Ultraviolet-Visible (UV-Vis) absorption spectrum of the novel compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, analyze, and interpret the Ultraviolet-Visible (UV-Vis) absorption spectrum of the novel compound 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. Given the absence of published spectral data for this specific molecule, this document outlines the fundamental theory, a robust experimental protocol, and a predictive analysis to empower researchers to generate and understand this critical analytical data.

Theoretical Framework: Understanding the Benzophenone Chromophore

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. For 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, the core chromophore—the part of the molecule that absorbs light—is the benzophenone system. In benzophenones, the carbonyl group (C=O) and the two phenyl rings are conjugated, forming a molecular orbital system that gives rise to characteristic electronic transitions.[1][2]

Two primary types of transitions are expected in the UV-Vis spectrum of benzophenone and its derivatives:

  • n → π* (n-to-pi-star) Transition: This is a lower-energy transition involving the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen to an anti-bonding π* orbital.[3] This transition is typically weak (low molar absorptivity, ε) and appears as a distinct band at longer wavelengths, often in the 320-370 nm range for unsubstituted benzophenone.[1] This transition is characteristically sensitive to solvent polarity, often undergoing a hypsochromic (blue) shift to shorter wavelengths in polar, hydrogen-bonding solvents like ethanol.[4] This shift occurs because the polar solvent stabilizes the non-bonding electrons in the ground state more than in the excited state, thus increasing the energy gap for the transition.[3]

  • π → π* (pi-to-pi-star) Transition: This is a higher-energy transition that involves promoting an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated aromatic system.[3] This transition is typically strong (high molar absorptivity, ε) and appears as an intense band at shorter wavelengths, generally in the 240-300 nm region.[1] This band often shows a bathochromic (red) shift to longer wavelengths with increasing solvent polarity.

Predictive Analysis: The Influence of Substituents

The specific substituents on the phenyl rings of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone will modulate the energies of these transitions compared to unsubstituted benzophenone.

  • Halogens (Chloro- and Fluoro- groups): Halogens act as auxochromes. While they are electron-withdrawing through the inductive effect, they can donate lone-pair electrons into the aromatic π-system via resonance. This interaction typically leads to a bathochromic (red) shift of the π → π* absorption band.

  • Alkyl Group (Methyl- group): The methyl group is a weak electron-donating group through hyperconjugation, which can also contribute to a slight bathochromic shift.

Based on this, we can predict the general features of the spectrum for the target compound, using unsubstituted benzophenone as a reference.

Electronic TransitionUnsubstituted Benzophenone (in Ethanol)[1]Predicted Spectrum for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
π → π ~252 nmBathochromic shift expected; peak likely > 252 nm.
n → π ~334 nmPosition influenced by both substituent and solvent effects.

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a self-validating, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum.

Instrumentation & Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 500 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopy-grade solvent. Ethanol or cyclohexane are excellent starting points due to their polarity differences and low UV cutoff wavelengths.

  • Analyte: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, of known purity.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

Solvent Selection

The choice of solvent is critical. The solvent must dissolve the analyte and be transparent (have low absorbance) in the wavelength range of interest. The UV cutoff is the wavelength below which the solvent itself absorbs significantly (typically defined as the point where absorbance reaches 1 AU).[5][6]

SolventUV Cutoff (nm)[7][8]Polarity
Cyclohexane~200Non-polar
Ethanol~210Polar, Protic
Acetonitrile~190Polar, Aprotic
Dichloromethane~233Moderately Polar

Recommendation: Acquire spectra in both a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol) to observe solvatochromic shifts, which aids in peak assignment.

Experimental Workflow

The following diagram and steps outline the complete workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Prepare Stock Solution (e.g., 1 mg/mL) prep1->prep2 prep3 Perform Serial Dilutions prep2->prep3 prep4 Select Optimal Concentration (Abs < 1.0) prep3->prep4 acq1 Set Wavelength Range (e.g., 200-500 nm) prep4->acq1 acq2 Baseline Correction (Solvent Blank) acq1->acq2 acq3 Measure Sample Absorbance acq2->acq3 an1 Identify λmax Values acq3->an1 an2 Calculate Molar Absorptivity (ε) using Beer-Lambert Law an1->an2 an3 Assign Electronic Transitions an2->an3

Figure 1. Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount (e.g., 5.0 mg) of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone and dissolve it in a precise volume (e.g., 50.0 mL) of the chosen spectroscopic-grade solvent in a volumetric flask. This creates a stock solution of known concentration.

  • Prepare Working Dilutions: Perform serial dilutions of the stock solution to prepare 3-4 working solutions of lower concentrations. The goal is to find a concentration that yields a maximum absorbance between 0.2 and 1.0 AU, the optimal linear range for most spectrophotometers.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 200-500 nm).

  • Baseline Correction: Fill both quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and run a baseline scan. This subtracts the absorbance of the solvent and cuvettes from the subsequent measurements.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of your most dilute sample solution, and then fill it with that solution. Place it back into the sample holder and acquire the absorption spectrum.

  • Iterate for Optimal Concentration: If the maximum absorbance is too high (>1.0) or too low (<0.2), repeat Step 5 with a more dilute or more concentrated solution, respectively, until the spectrum is within the ideal range.

Data Analysis and Interpretation

Once a high-quality spectrum is obtained, the final step is to extract quantitative data and assign the observed features to their underlying electronic transitions.

The Beer-Lambert Law

The relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample is described by the Beer-Lambert Law.[9][10][11] This law is fundamental for quantitative analysis in spectroscopy.[9][11][12]

A = εcl

Where:

  • A is the absorbance (unitless), measured by the spectrophotometer.

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the substance at a specific wavelength. Its units are L mol⁻¹ cm⁻¹.[11][13]

  • c is the molar concentration of the analyte in the solution (mol L⁻¹).

  • l is the path length of the cuvette, which is typically 1 cm.[11]

Data Extraction and Interpretation
  • Identify λ_max: From your final spectrum, identify the wavelength of maximum absorbance for each distinct band. These are the λ_max ("lambda-max") values.

  • Calculate Molar Absorptivity (ε): For each λ_max, use the known concentration (c) of your sample and the measured absorbance (A) to calculate the molar absorptivity (ε) using the Beer-Lambert Law. A high ε value (>10,000) is characteristic of a π → π* transition, while a low ε value (<1,000) is typical for an n → π* transition.

  • Assign Transitions:

    • The intense, high-energy band at the shorter wavelength (expected >252 nm) should be assigned as the π → π* transition.

    • The weak, low-energy band at the longer wavelength (expected ~330-350 nm) should be assigned as the n → π* transition.

  • Analyze Solvatochromic Shifts: Compare the λ_max values obtained in a non-polar versus a polar solvent. Confirm that the n → π* transition undergoes a hypsochromic (blue) shift and the π → π* transition undergoes a bathochromic (red) shift as solvent polarity increases. This provides strong validation for your assignments.

By following this comprehensive guide, researchers can confidently generate, analyze, and interpret the UV-Vis absorption spectrum of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, providing critical data for its characterization in drug development and other scientific applications.

References

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-426. [Link]

  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. [Link]

  • Vedantu. (n.d.). Beer-Lambert Law Derivation, Formula & Applications Explained. [Link]

  • Scribd. (n.d.). UV Cutoff Values for Common Solvents. [Link]

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

  • BYJU'S. (n.d.). Derivation of Beer Lambert Law. [Link]

  • Georg, H. C., Coutinho, K., & Canuto, S. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization. The Journal of chemical physics, 126(3), 034507. [Link]

  • Georg, H. C., Coutinho, K., & Canuto, S. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization. Semantic Scholar. [Link]

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. [Link]

  • Baughman, B. M., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(28), 8011-8019. [Link]

  • Georg, H. C., Coutinho, K., & Canuto, S. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization. The Journal of Chemical Physics, 126(3), 034507. [Link]

  • Wang, Y., et al. (2018). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 23(11), 2993. [Link]

  • Waters. (2025, November 21). Wavelength cutoffs for common solvents. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Regioselective Synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone via Friedel-Crafts Acylation

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, a diaryl ketone scaffold of interest in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, a diaryl ketone scaffold of interest in medicinal chemistry and materials science. The synthesis is achieved through a classic yet powerful electrophilic aromatic substitution: the Friedel-Crafts acylation.[1] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from the generation of the reactive acylium ion intermediate to the electronic and steric factors governing the regiochemical outcome.[2][3] We present a self-validating methodology complete with detailed operational parameters, safety protocols for handling water-sensitive reagents, and troubleshooting insights, designed for researchers, chemists, and professionals in drug development.

Introduction and Scientific Principles

Diaryl ketones, particularly those with halogenated functionalities, are pivotal structural motifs in the development of novel pharmaceutical agents and functional materials. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds with aromatic rings.[4]

The reaction proceeds by activating an acyl halide, in this case, 3,4-dichlorobenzoyl chloride, with a potent Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion.[4] This highly electrophilic species is then attacked by the nucleophilic π-system of the aromatic substrate, 1-fluoro-3-methylbenzene (3-fluorotoluene), in an electrophilic aromatic substitution (EAS) reaction.[5][6]

Reaction Scheme:

A critical aspect of this synthesis is controlling the regioselectivity. The aromatic substrate, 1-fluoro-3-methylbenzene, possesses two ortho, para-directing substituents. The methyl group is an activating, electron-donating group, while the fluorine atom is a deactivating (by induction) yet ortho, para-directing (by resonance) group.[2][5] The acylation is expected to occur predominantly at the C4 position (para to the fluorine and ortho to the methyl group), which is sterically accessible and electronically activated.

Materials and Reagents

All quantitative data for the reaction are summarized in the table below. Reagents should be of high purity and used as received, with particular attention to the anhydrous nature of the catalyst and solvents.

Reagent/MaterialChemical FormulaMW ( g/mol )Molar Eq.AmountCAS No.Notes
1-Fluoro-3-methylbenzeneC₇H₇F110.131.05.51 g (5.2 mL)352-70-5Substrate, >99% purity
3,4-Dichlorobenzoyl ChlorideC₇H₃Cl₃O209.461.0511.0 g3024-72-4Acylating agent, >97% purity[7]
Aluminum Chloride, AnhydrousAlCl₃133.341.28.0 g7446-70-0Lewis acid catalyst, >98% purity[8]
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-200 mL75-09-2Reaction solvent, <50 ppm H₂O
Hydrochloric Acid, conc.HCl36.46-50 mL7647-01-0For workup quench
Sodium Bicarbonate, sat. aq. soln.NaHCO₃84.01-100 mL144-55-8For neutralization wash
Brine, sat. aq. soln.NaCl58.44-50 mL7647-14-5For final aqueous wash
Magnesium Sulfate, AnhydrousMgSO₄120.37-~10 g7487-88-9Drying agent
Crushed IceH₂O18.02-~250 g7732-18-5For quenching

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from initial setup to the isolation of the final product.

G cluster_workup 3. Workup & Isolation prep Prepare Anhydrous DCM Dry Glassware Thoroughly setup Assemble Flask with Stir Bar, Addition Funnel, N₂ Inlet prep->setup add_alcl3 Charge Flask with AlCl₃ and 100 mL DCM cool Cool Suspension to 0-5 °C (Ice-Water Bath) add_alcl3->cool add_acyl Add 3,4-Dichlorobenzoyl Chloride Solution (in 50 mL DCM) Dropwise cool->add_acyl add_sub Add 1-Fluoro-3-methylbenzene (in 50 mL DCM) Dropwise add_acyl->add_sub react Warm to Room Temperature Stir for 2-4 hours (Monitor by TLC) add_sub->react quench Slowly Pour Reaction Mixture into Ice/Conc. HCl Slurry extract Extract with DCM (2x) in Separatory Funnel quench->extract wash_bicarb Wash Organic Layer with Sat. NaHCO₃ Solution extract->wash_bicarb wash_brine Wash Organic Layer with Brine wash_bicarb->wash_brine dry Dry Combined Organic Layers over Anhydrous MgSO₄ wash_brine->dry filter_dry Filter off Drying Agent evap Remove Solvent via Rotary Evaporation filter_dry->evap purify Purify Crude Product (Recrystallization or Chromatography) evap->purify product 3,4-Dichloro-3'-fluoro-5'- methylbenzophenone purify->product wash_bicarar wash_bicarar

Caption: Experimental workflow for the synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

Detailed Step-by-Step Protocol

4.1 Reaction Setup

  • Thoroughly dry all glassware (a 500 mL three-necked round-bottom flask, a 100 mL addition funnel, and a condenser) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the apparatus under a nitrogen or argon atmosphere. Equip the flask with a magnetic stir bar, the addition funnel, and the condenser fitted with a gas outlet connected to a bubbler.

  • Scientist's Note: Maintaining an inert and anhydrous atmosphere is paramount. Aluminum chloride reacts violently with water, generating HCl gas and deactivating the catalyst.[9][10]

4.2 Reagent Addition and Reaction

  • In the fume hood, carefully weigh anhydrous aluminum chloride (8.0 g, 1.2 eq) and add it to the reaction flask.[6]

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Begin vigorous stirring and cool the suspension to 0-5 °C using an ice-water bath.

  • In a separate dry flask, dissolve 3,4-dichlorobenzoyl chloride (11.0 g, 1.05 eq) in 50 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.[6]

    • Causality Check: This slow, cold addition is crucial to manage the highly exothermic formation of the acyl chloride-AlCl₃ complex and prevent side reactions.[6]

  • Once the addition is complete, add a solution of 1-fluoro-3-methylbenzene (5.51 g, 1.0 eq) in 50 mL of anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.

  • After the final addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-3-methylbenzene) is consumed.

4.3 Workup and Product Isolation

  • While the reaction proceeds, prepare a 1 L beaker containing approximately 250 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Critical Step: Upon reaction completion, very slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry in the fume hood. This quenching step is highly exothermic and will evolve HCl gas.

    • Rationale: The acidic water hydrolyzes the aluminum chloride and breaks down the AlCl₃-ketone product complex, liberating the desired benzophenone.[11]

  • Transfer the quenched mixture to a 1 L separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine all organic layers and wash sequentially with:

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution). This neutralizes any remaining HCl.

    • 50 mL of saturated sodium chloride (brine) solution. This helps to break any emulsions and begins the drying process.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and remove the drying agent by gravity filtration.

4.4 Purification

  • Concentrate the filtrate using a rotary evaporator to yield the crude product, likely a solid or viscous oil.

  • The crude product can be purified by one of the following methods:

    • Recrystallization: A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined on a small scale.

    • Silica Gel Chromatography: Elute with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Dry the purified product under vacuum to obtain 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone as a solid.

Safety and Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[9][12] It can cause severe skin and eye burns.[12] Always handle in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work quickly to minimize exposure to atmospheric moisture.[9] Keep a Class D fire extinguisher or dry sand readily available; do not use water or CO₂ extinguishers.[9]

  • 3,4-Dichlorobenzoyl Chloride: Corrosive and lachrymatory. Reacts with moisture to produce HCl. Handle exclusively in a fume hood with proper PPE.[13]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Quenching Procedure: The workup step involving pouring the reaction mixture into ice/acid is extremely hazardous due to the violent and exothermic nature of the quench. Perform this step slowly, behind a blast shield if possible.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive (hydrated) AlCl₃ catalyst.Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime the existing stock before use. Ensure all glassware and solvents are scrupulously dry.
Deactivated aromatic ring.Friedel-Crafts acylation fails on strongly deactivated rings. The current substrate should be sufficiently reactive.
Mixture of Isomers Insufficient regioselectivity.While the para-isomer is expected to dominate, some ortho-isomer may form.[2] Lowering the reaction temperature can sometimes improve selectivity.[2] Purification by chromatography should separate the isomers.
Dark, Tarry Product Reaction temperature was too high.Maintain strict temperature control during the addition phases. High temperatures can lead to polymerization and side reactions.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Wellesley College. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • ACS Publications | Organic Letters. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available at: [Link]

  • ACS Publications | Organic Letters. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Available at: [Link]

  • Vedantu. (2024). What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE. Available at: [Link]

  • Princeton University | Office of Environmental Health and Safety. Aluminum Chloride (anhydrous). Available at: [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

  • Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]

  • EPA OSC Response. Material Safety Data Sheet: Aluminium chloride, anhydrous. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis and Utilization of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Versatility of the Benzophenone Scaffold in Medicinal Chemistry The benzophenone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzophenone Scaffold in Medicinal Chemistry

The benzophenone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and marketed drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The structural rigidity of the diaryl ketone framework, combined with the ability to introduce a diverse array of substituents on its two phenyl rings, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4] This makes substituted benzophenones highly valuable as intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[5]

This technical guide provides a comprehensive overview of the synthesis and potential applications of a specific, highly functionalized benzophenone derivative: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (also known as (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)methanone). The presence of multiple halogen substituents and a methyl group on the phenyl rings makes this compound a particularly interesting and versatile building block for the development of novel therapeutic agents.

Synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[8] In the case of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, the synthesis can be strategically designed to proceed via the reaction of 1,2-dichlorobenzene with 3-fluoro-5-methylbenzoyl chloride.

Step 1: Preparation of the Acylating Agent: 3-Fluoro-5-methylbenzoyl chloride

The synthesis of the target benzophenone begins with the preparation of the necessary acylating agent, 3-fluoro-5-methylbenzoyl chloride, from commercially available 3-fluoro-5-methylbenzoic acid.[3][9]

Protocol for the Synthesis of 3-Fluoro-5-methylbenzoyl chloride:

  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: To the flask, add 3-fluoro-5-methylbenzoic acid (1.0 equivalent). Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (3.0-5.0 equivalents) in a dropwise manner at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluoro-5-methylbenzoyl chloride, a liquid, is typically of sufficient purity to be used directly in the subsequent Friedel-Crafts acylation step.

Causality Behind Experimental Choices:

  • Thionyl Chloride as Chlorinating Agent: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the product.

  • Catalytic DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent, thus accelerating the reaction.

Step 2: Friedel-Crafts Acylation to Yield 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

With the acyl chloride in hand, the core benzophenone structure is assembled via a Friedel-Crafts acylation of 1,2-dichlorobenzene.

Protocol for the Synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0-5 °C in an ice-water bath.

  • Addition of Reactants: Dissolve 3-fluoro-5-methylbenzoyl chloride (1.0 equivalent) and 1,2-dichlorobenzene (1.5-2.0 equivalents) in the same anhydrous solvent. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with the reaction solvent (DCM or DCE). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Scientific Rationale and Mechanistic Insights:

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[6] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic and resonance-stabilized acylium ion.[10]

  • Electrophilic Attack: The electron-rich aromatic ring of 1,2-dichlorobenzene acts as a nucleophile and attacks the acylium ion, forming a sigma complex (arenium ion).

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory, though a stoichiometric amount is often required as the product ketone complexes with the Lewis acid).[8]

Regioselectivity: The directing effects of the two chlorine atoms on the 1,2-dichlorobenzene ring are crucial in determining the position of acylation. Both chlorine atoms are deactivating but ortho, para-directing. The acylation is expected to occur predominantly at the position para to one of the chlorine atoms and meta to the other, which is sterically the most accessible and electronically favored position.

Data Presentation

ParameterValue/ConditionRationale/Reference
Starting Materials 3-fluoro-5-methylbenzoic acid, 1,2-dichlorobenzene, Thionyl chloride, Aluminum chlorideCommercially available starting materials.[3][9]
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE)Anhydrous, non-polar aprotic solvents are standard for Friedel-Crafts reactions.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)A strong Lewis acid required to generate the acylium ion.[6][7]
Reaction Temperature 0-5 °C for addition, then room temperatureInitial cooling controls the exothermic reaction; warming to RT drives the reaction to completion.[7]
Reaction Time 2-6 hoursTypical for Friedel-Crafts acylations, should be monitored by TLC/HPLC.
Expected Yield 60-80% (unoptimized)Based on similar reported Friedel-Crafts acylations.
Purity (crude) 85-95%Dependent on reaction conditions and work-up efficiency.

Purification and Characterization

The crude 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone can be purified by standard laboratory techniques to achieve the high purity required for API synthesis.

Purification Protocols

1. Recrystallization:

  • Solvent Selection: A suitable solvent system for recrystallization can be determined empirically. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexanes) is often effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

2. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective for separating benzophenone derivatives from non-polar impurities and more polar byproducts. The optimal solvent system should be determined by preliminary TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto a pre-packed silica gel column. Elute the product with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure compound.

Characterization

The identity and purity of the synthesized 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct aromatic proton signals with coupling patterns consistent with the substitution on both phenyl rings, as well as a singlet for the methyl group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the fluorinated ring), and the methyl carbon.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, with coupling to adjacent aromatic protons.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected in the region of 1650-1680 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (282.01 g/mol for C₁₄H₉Cl₂FO), along with a characteristic isotopic pattern for the two chlorine atoms.

Visualization of Synthetic Workflow

Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Purification A 3-Fluoro-5-methylbenzoic Acid C Reflux (2-4h) A->C B Thionyl Chloride (SOCl₂) B->C D 3-Fluoro-5-methylbenzoyl Chloride C->D G Reaction (0°C to RT) D->G E 1,2-Dichlorobenzene E->G F Anhydrous AlCl₃ F->G H Crude Product G->H I Aqueous Work-up H->I J Recrystallization / Chromatography I->J K Pure 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone J->K

Caption: Workflow for the synthesis and purification of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

Applications in API Synthesis: A Versatile Pharmacophore

While a specific API derived from 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is not yet prominently documented in publicly available literature, its structural features suggest significant potential as a key intermediate in drug discovery. The benzophenone core can be further elaborated through various chemical transformations. For instance, the ketone functionality can be reduced to a secondary alcohol, which can then be further functionalized or act as a hydrogen bond donor. Alternatively, the ketone can be converted to an oxime or other derivatives to explore different chemical space.

The dichloro- and fluoro-substituents can modulate the lipophilicity, metabolic stability, and binding interactions of a potential drug molecule. The methyl group provides a site for potential metabolism or can be involved in van der Waals interactions within a protein binding pocket. This intermediate is a prime candidate for the synthesis of novel inhibitors of enzymes or receptors where halogenated aromatic moieties are known to enhance binding affinity.

Conclusion

This technical guide has outlined a robust and well-precedented synthetic protocol for the preparation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, a highly functionalized intermediate with significant potential for applications in API synthesis. The detailed step-by-step procedures, coupled with the scientific rationale behind the experimental choices, provide a solid foundation for researchers and drug development professionals to synthesize this valuable building block. The versatile nature of the benzophenone scaffold, combined with the unique substitution pattern of this specific derivative, makes it an attractive starting point for the development of the next generation of therapeutic agents.

References

  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones.
  • Chavda, M., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1435-1451.
  • Sigma-Aldrich. 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.
  • Sigma-Aldrich. 3-Fluoro-5-methylbenzoic acid.
  • Sigma-Aldrich. 3,4-Dichlorobenzoyl chloride.
  • Sigma-Aldrich. 3-Fluoro-5-methylbenzoyl chloride.
  • PrepChem. Synthesis of 2,4,5-Trifluoro-3-methylbenzoyl chloride.
  • Khan, I., & Zaib, S. (2020). Benzophenone: A versatile scaffold in medicinal chemistry. Future Medicinal Chemistry, 12(1), 69-93.
  • Jingye Pharma. (2025).
  • Organic Syntheses. Benzoic acid, 2-amino-3-fluoro.
  • CymitQuimica. 3-Fluorobenzoyl chloride.
  • Garg Lab, UCLA.
  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Arkivoc.
  • Cheméo. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride.
  • Swedish Patent D
  • Sarex.
  • Semantic Scholar.
  • EPO. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.
  • Sigma-Aldrich. (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone.
  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW.
  • ChemScene. (3,4-Difluorophenyl)(4-fluoro-3-methylphenyl)methanone.
  • Der Pharma Chemica. PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -.
  • Evonik. Active Pharmaceutical Ingredients (APIs).
  • PubChemLite. 5-(3,4-dichlorophenyl)-2-furonitrile.
  • Wikipedia. Friedel–Crafts reaction.
  • Chemistry Steps.

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Method

Application Note: Step-by-Step Reduction of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone to Benzhydrol Derivatives

Executive Summary The reduction of diaryl ketones to secondary alcohols (benzhydrols) is a foundational transformation in organic synthesis, particularly in the development of antihistamines, anticholinergics, and CNS-ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of diaryl ketones to secondary alcohols (benzhydrols) is a foundational transformation in organic synthesis, particularly in the development of antihistamines, anticholinergics, and CNS-active therapeutics. This application note provides a comprehensive, self-validating protocol for the chemoselective reduction of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone to its corresponding benzhydrol derivative using Sodium Borohydride ( NaBH4​ ).

Mechanistic Insights & Causality (Expertise & Experience)

Substrate Specificity & Reagent Selection

The target substrate, 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-99-0), features a highly decorated diaryl scaffold (). The presence of multiple electron-withdrawing halogens (chlorine and fluorine) significantly increases the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

However, these halogens also introduce a chemoselectivity challenge. Aggressive reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or catalytic hydrogenation carry a high risk of unwanted hydrodehalogenation (cleaving the C-Cl or C-F bonds) ([1]). Therefore, Sodium Borohydride ( NaBH4​ ) is the reagent of choice. It is a mild, highly selective hydride donor that efficiently reduces ketones to secondary alcohols without disturbing aryl halides ([2], [3]).

The Reaction Pathway

The reduction proceeds via a nucleophilic addition mechanism ([4]).

  • Activation: The reaction is executed in a protic solvent, typically methanol (MeOH). Methanol plays a dual role: it solubilizes the reagents and activates the carbonyl oxygen via hydrogen bonding, further increasing the electrophilicity of the carbonyl carbon ([1]).

  • Hydride Transfer: The BH4−​ anion delivers a nucleophilic hydride ( H− ) to the carbonyl carbon. This breaks the C=O π -bond, pushing electron density onto the oxygen to form an alkoxide intermediate, which complexes as a tetraalkoxyborate ([5]).

  • Hydrolysis: While one mole of NaBH4​ can theoretically reduce four moles of ketone, an excess is practically required because NaBH4​ slowly reacts with methanol to form hydrogen gas and alkoxyborohydrides ([3]). An acidic aqueous quench ultimately hydrolyzes the borate complex, yielding the free secondary alcohol ([6]).

Experimental Workflow Visualization

Workflow Step1 Starting Material 3,4-Dichloro-3'-fluoro- 5'-methylbenzophenone Step2 Hydride Transfer NaBH4 in MeOH (0 °C to RT) Step1->Step2 Nucleophilic Attack Step3 Alkoxide Intermediate Tetraalkoxyborate Complex Step2->Step3 C=O Bond Cleavage Step4 Acidic Quench 1M HCl (Protonation) Step3->Step4 Hydrolysis Step5 Workup & Extraction EtOAc / Brine Wash Step4->Step5 Phase Separation Step6 Purified Product Halogenated Benzhydrol Step5->Step6 Recrystallization

Workflow of chemoselective benzophenone reduction to benzhydrol via NaBH4.

Quantitative Data & Stoichiometry

To ensure reproducibility, the following stoichiometric table summarizes the exact equivalents and mass requirements for a standard 1-gram scale reaction.

Reagent / ProductRoleMW ( g/mol )EquivalentsAmount
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Substrate283.131.01.00 g (3.53 mmol)
Sodium Borohydride ( NaBH4​ ) Reducing Agent37.831.50.20 g (5.30 mmol)
Methanol (MeOH) Protic Solvent32.04-10.0 mL
(3,4-Dichlorophenyl)(3-fluoro-5-methylphenyl)methanol Target Product285.141.0 (Expected)1.01 g (Theoretical)

Self-Validating Experimental Protocol (Trustworthiness)

Phase 1: Preparation & Setup
  • Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone in 10.0 mL of anhydrous methanol.

    • Causality: Methanol is chosen over aprotic solvents (like THF) because its ability to hydrogen-bond with the carbonyl oxygen dramatically accelerates the hydride transfer ([1]).

  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The initial hydride transfer is highly exothermic. Cooling prevents unwanted side reactions and minimizes the rapid, wasteful decomposition of NaBH4​ by the methanol solvent ([3]).

Phase 2: Reaction Execution
  • Reagent Addition: Slowly add 0.20 g of NaBH4​ portion-wise over 10-15 minutes.

    • Self-Validation Check: You will observe mild effervescence (bubbling). This is the evolution of H2​ gas as a small fraction of the NaBH4​ reacts with methanol ([7]). If bubbling becomes excessively vigorous, slow the addition rate to prevent solvent boil-over.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 1 to 2 hours.

    • Self-Validation Check (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 80:20 Hexane:Ethyl Acetate). The starting ketone will appear as a high- Rf​ spot. The product benzhydrol will appear as a new, lower- Rf​ spot due to the highly polar hydroxyl group capable of hydrogen bonding ([8]). The reaction is deemed complete when the high- Rf​ ketone spot completely disappears.

Phase 3: Quench & Workup
  • Quenching: Re-cool the flask to 0 °C. Carefully add 1M HCl dropwise until the solution reaches a pH of ~5-6.

    • Causality: The acid destroys any unreacted NaBH4​ and hydrolyzes the tetraalkoxyborate intermediate into the target free alcohol and water-soluble boric acid ([5]).

    • Self-Validation Check: Vigorous bubbling will occur initially. The quench is complete when the addition of acid no longer produces gas.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Dilute the remaining aqueous residue with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Extract the aqueous layer with additional EtOAc ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude benzhydrol derivative.

  • Purification: Recrystallize the crude solid from a mixture of Hexane/Ethanol to obtain pure (3,4-Dichlorophenyl)(3-fluoro-5-methylphenyl)methanol.

References

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry. Available at:[Link]

  • Wikipedia. "Sodium borohydride." Wikimedia Foundation. Available at:[Link]

  • Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." Chemistry Steps. Available at:[Link]

  • Chemguide. "Reduction of carbonyl compounds using sodium tetrahydridoborate." Chemguide.co.uk. Available at:[Link]

  • Open Library Publishing Platform. "3.4.1 – Sodium Borohydride Reduction of Carbonyls." Pressbooks. Available at:[Link]

  • Scribd. "The Reduction of Benzophenone With Sodium Borohydride." Scribd.com. Available at:[Link]

  • YouTube. "Reduction of benzophenone with sodium borohydride." YouTube.com. Available at:[Link]

  • Chegg. "Write the mechanism for the reduction of benzophenone." Chegg.com. Available at:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Abstract: This document provides a comprehensive framework for the initial in vitro characterization of the novel compound 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. Recognizing that specific biological targets for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive framework for the initial in vitro characterization of the novel compound 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. Recognizing that specific biological targets for this molecule are not yet publicly documented, we present a logical, tiered experimental strategy designed for researchers in drug discovery and chemical biology. This guide begins with broad-spectrum screening to identify potential kinase inhibition, proceeds to methods for validating target engagement in a cellular context, and includes essential cytotoxicity profiling. The protocols herein are designed to be self-validating, providing a robust pathway from initial hypothesis to confirmed cellular activity.

Introduction: A Strategic Approach to a Novel Compound

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a substituted benzophenone derivative featuring multiple halogen atoms[1]. The inclusion of chlorine and fluorine is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets[2][3]. The benzophenone scaffold itself can be found in various biologically active molecules, and its structure can mimic the purine ring of ATP, suggesting a potential role as an enzyme inhibitor, particularly targeting the ATP-binding pocket of kinases.

Given the vast number of kinases in the human genome and their critical role in signaling pathways, they represent a major class of drug targets[4][5]. Therefore, a logical first step in characterizing this novel compound is to assess its activity against a panel of protein kinases. This guide outlines a systematic workflow to test this hypothesis, confirm target binding in cells, and evaluate overall cytotoxicity.

Hypothesized Mechanism: Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating nearly all cellular processes. Dysregulated kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders[6]. Small molecule inhibitors that compete with ATP for the kinase's binding site are a major class of therapeutics[]. We hypothesize that 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone may function as a Type I or Type II kinase inhibitor by occupying the ATP-binding pocket.

G cluster_0 ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds Compound 3,4-Dichloro-3'-fluoro-5'- methylbenzophenone Compound->Kinase Competitively Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Phospho_Substrate Phosphorylated Substrate Signal Downstream Signaling Phospho_Substrate->Signal

Caption: Hypothesized competitive inhibition of a protein kinase signaling pathway.

Section 1: Primary Screening for Kinase Inhibitor Activity

Application Note: Identifying Potential Targets with TR-FRET

The initial step is to screen the compound against a panel of kinases to identify potential targets. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay, is an ideal platform for this purpose. It is a robust, high-throughput method that directly measures the binding and displacement of a fluorescent tracer from the ATP-binding site of a kinase[8][9]. This assay format is sensitive and measures affinity directly, making it suitable for identifying inhibitors that bind to the ATP site, including both Type I and Type II inhibitors[10]. A positive result (a loss of FRET signal) indicates that the test compound is competing with the tracer for binding to the kinase.

G prep Compound Prep Prepare serial dilutions of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone plate Assay Plating 1. Add 5 µL of Compound 2. Add 5 µL of Kinase/Ab mix 3. Add 5 µL of Tracer prep->plate reagent Reagent Prep Prepare 3X Kinase/Antibody mix Prepare 3X Tracer solution reagent->plate incubate Incubation Incubate for 1 hour at room temperature plate->incubate read Plate Reading Read TR-FRET signal (Emission at 520 nm / 490 nm) incubate->read analyze Data Analysis Calculate Emission Ratio Plot dose-response curve Determine IC₅₀ read->analyze

Caption: Workflow for the LanthaScreen® TR-FRET Kinase Binding Assay.

Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted from established methods and describes the determination of the half-maximal inhibitory concentration (IC₅₀) for a test compound against a specific kinase[8][9][10].

Materials:

  • 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (10 mM stock in 100% DMSO)

  • Recombinant Kinase of interest (e.g., Src, PLK4, etc.)

  • LanthaScreen® Eu-labeled Anti-Tag Antibody (e.g., anti-GST, anti-His)

  • Alexa Fluor® 647-labeled Kinase Tracer

  • 1X Kinase Buffer A

  • 384-well, low-volume, non-binding plates (white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: a. Perform a serial dilution of the 10 mM stock solution of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone in 100% DMSO to create a 10-point, 100X concentration series (e.g., from 1 mM down to 50 nM). b. Prepare 3X intermediate dilutions by diluting the 100X DMSO stocks 33.3-fold into 1X Kinase Buffer A. The final DMSO concentration in the assay should be kept constant at 1%.

  • Reagent Preparation (Prepare fresh): a. 3X Kinase/Antibody Solution: Dilute the kinase and the Eu-labeled antibody in 1X Kinase Buffer A to 3X the final desired concentration (e.g., 15 nM kinase, 6 nM antibody).[11] Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to pellet any aggregates[11]. b. 3X Tracer Solution: Dilute the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A to 3X the final desired concentration (e.g., 3X the Kd for the specific kinase/tracer pair).

  • Assay Assembly (Final Volume: 15 µL): a. To the wells of a 384-well plate, add 5 µL of the 3X intermediate compound dilutions. Include wells with buffer/DMSO for "no inhibitor" (Maximum FRET) and "no kinase" (Background) controls. b. Add 5 µL of the 3X Kinase/Antibody solution to all wells. c. Add 5 µL of the 3X Tracer solution to all wells. d. Mix the plate gently on a plate shaker for 30 seconds.

  • Incubation and Measurement: a. Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor) following excitation at ~340 nm.

  • Data Analysis: a. Calculate the Emission Ratio (520 nm / 490 nm) for each well. b. Normalize the data using the "no inhibitor" and "no kinase" controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile
Kinase TargetTracer UsedCompound IC₅₀ (nM)Hill Slope
Kinase ATracer-176
Kinase BTracer-236
Kinase CTracer-199

Section 2: Cellular Target Engagement Validation

Application Note: Confirming Intracellular Binding with CETSA

A positive result in a biochemical assay is a critical first step, but it does not confirm that the compound can enter a cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target engagement in intact cells or cell lysates[12][13]. The principle is that a protein, when bound by a ligand, becomes thermodynamically stabilized and more resistant to heat-induced denaturation[14][15]. By heating cells treated with the compound across a range of temperatures and quantifying the amount of soluble target protein remaining, a "thermal shift" in the melting curve can be observed, providing direct evidence of target binding[16].

G treat Cell Treatment|Incubate cells with Vehicle (DMSO) or Compound heat Heat Challenge|Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) treat->heat lyse Cell Lysis|Lyse cells via freeze-thaw cycles heat->lyse separate Separation|Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins lyse->separate quantify Quantification|Analyze soluble fraction by Western Blot for the target protein separate->quantify analyze Data Analysis|Plot protein abundance vs. temp. Determine melting temperature (Tm) Observe ΔTm quantify->analyze

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: Western Blot-Based CETSA

This protocol is for generating a CETSA melt curve to demonstrate target stabilization[14][16].

Materials:

  • Human cell line expressing the target kinase (e.g., MCF-7, HCT116).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (10 mM stock in DMSO).

  • Phosphate-Buffered Saline (PBS) with protease inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Reagents for cell lysis (e.g., liquid nitrogen), protein quantification (BCA assay), and Western Blotting (SDS-PAGE gels, PVDF membrane, primary antibody against the target kinase, HRP-conjugated secondary antibody, ECL substrate).

Procedure:

  • Cell Culture and Treatment: a. Culture cells to ~80-90% confluency. b. Harvest cells and resuspend in fresh medium to a density of 2-5 x 10⁶ cells/mL. c. Divide the cell suspension into two pools: one for vehicle (DMSO) treatment and one for compound treatment (e.g., at 10x the biochemical IC₅₀). d. Incubate the cells for 1-2 hours at 37°C to allow for compound uptake.

  • Heat Challenge: a. Aliquot 100 µL of the cell suspension (both vehicle and compound-treated) into separate PCR tubes for each temperature point. b. Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes. Include an unheated control (RT).

  • Lysis and Fractionation: a. Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: a. Determine the total protein concentration of each supernatant using a BCA assay and normalize all samples to the same concentration. b. Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel. c. Perform electrophoresis and transfer proteins to a PVDF membrane. d. Block the membrane and probe with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensity for each lane. . For both vehicle and compound-treated sets, normalize the intensity of each heated sample to the unheated (RT) control. c. Plot the relative protein abundance against temperature to generate melt curves. A rightward shift in the curve for the compound-treated samples indicates thermal stabilization of the target protein.

Data Presentation: CETSA Melt Curve and Isothermal Dose-Response

Table 2A: CETSA Melt Curve Data

Temperature (°C) Relative Soluble Protein (Vehicle) Relative Soluble Protein (Compound)
40 1.00 1.00
43 0.98 1.00
... ... ...
70 0.15 0.35

| Tm (°C) | 52.5 | 57.0 |

Table 2B: Isothermal Dose-Response (ITDR) CETSA Data (Performed at a single, fixed temperature, e.g., 55°C)

Compound Conc. (nM) Relative Soluble Protein % Stabilization
0 0.50 0
10 0.55 10
... ... ...
10000 0.95 90

| EC₅₀ (nM) | 350 | |

Section 3: Cellular Viability Assessment

Application Note: Distinguishing Targeted Effects from General Cytotoxicity

Before concluding that a compound's effect on cells is due to the specific inhibition of a target, it is essential to assess its general cytotoxicity. The MTT assay is a standard colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability[17]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay helps determine the concentration range at which the compound is toxic and allows for the comparison of the anti-proliferative IC₅₀ with the target-inhibition IC₅₀. A large window between these values suggests a specific, on-target effect.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the procedure to determine the cytotoxic IC₅₀ of the compound on a chosen cell line[17].

Materials:

  • Cancer cell line (e.g., HCT116, A549).

  • Complete cell culture medium.

  • 96-well flat-bottom plates.

  • 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (10 mM stock in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (for formazan solubilization).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed 5,000 to 10,000 cells per well in a 96-well plate in 100 µL of medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the compound in complete medium. Final concentrations should span a wide range (e.g., 0.01 µM to 100 µM). b. Include vehicle control wells (DMSO at the same final concentration) and positive control wells (e.g., doxorubicin). c. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. d. Incubate for 48-72 hours.

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium from the wells without disturbing the crystals. d. Add 100 µL of 100% DMSO to each well to dissolve the formazan. Mix gently by pipetting.

  • Measurement and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot percent viability against the logarithm of compound concentration and fit the curve to determine the cytotoxic IC₅₀.

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)Cytotoxic IC₅₀ (µM)
HCT11648
A54948
MCF-772

Conclusion

This application guide presents a robust, multi-step strategy for the initial in vitro characterization of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. By starting with a broad kinase binding screen, followed by cellular target engagement validation with CETSA, and contextualized with essential cytotoxicity data, researchers can efficiently move from a novel chemical entity to a well-characterized lead compound with a confirmed mechanism of action. This workflow provides a solid foundation for further preclinical development, including more extensive selectivity profiling, in vitro functional assays, and eventual in vivo studies.

References

  • Breitkopf, S. B., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]

  • Wright, J. M., et al. (2001). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives. Retrieved from [Link]

  • Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Retrieved from [Link]

  • Furihata, C., et al. (1995). Enhancing effects of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) on cell proliferation and lipid peroxidation in the rat gastric mucosa. Cancer Letters. Retrieved from [Link]

  • Komulainen, H., et al. (1997). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. Journal of the National Cancer Institute. Retrieved from [Link]

  • American Association for Cancer Research. (2021). Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Maienfisch, P., et al. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA. Retrieved from [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Ludwig-Maximilians-Universität München. (2014). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Retrieved from [Link]

Sources

Method

Palladium-catalyzed cross-coupling reaction protocols with 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling Protocols for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Scientific Rationale & Regioselectivity Principles 3,4-Dichloro-3'-fluoro-5'-methylbenzopheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling Protocols for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Scientific Rationale & Regioselectivity Principles

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a highly functionalized, polyhalogenated diaryl ketone that serves as a premium building block in pharmaceutical chemistry[1]. The presence of two adjacent chlorine atoms on the A-ring (positions 3 and 4) presents a classic challenge in synthetic chemistry: achieving site-selective functionalization without competitive bis-coupling or off-target reactivity.

The Causality of Site-Selectivity: In palladium-catalyzed cross-coupling reactions, the regioselectivity of oxidative addition is dictated by the electronic and steric environment of the carbon-halogen bonds[2]. In this substrate, the carbonyl group acts as a powerful electron-withdrawing group (EWG). Through resonance, the carbonyl group significantly depletes electron density at the para position (C4), lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4–Cl bond[3]. Conversely, the C3–Cl bond, being meta to the carbonyl, experiences only weaker inductive withdrawal. As a result, the Pd(0) catalyst exhibits a profound kinetic preference for oxidative addition at the C4 position. This electronic bias allows researchers to perform highly selective Suzuki-Miyaura and Buchwald-Hartwig couplings at C4, preserving the C3–Cl bond for subsequent orthogonal functionalization[4].

Mechanistic Pathway

The catalytic cycle relies on the delicate balance of ligand electronics and sterics to drive the reaction forward while maintaining regiocontrol[5].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Site-Selective at C4-Cl) Pd0->OxAdd Substrate Transmet Transmetalation / Amine Binding (Base Mediated) OxAdd->Transmet Nucleophile RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Product 4-Substituted-3-chloro-3'-fluoro- 5'-methylbenzophenone RedElim->Product Substrate 3,4-Dichloro-3'-fluoro- 5'-methylbenzophenone Substrate->OxAdd

Figure 1: Catalytic cycle for site-selective Pd-catalyzed cross-coupling at the C4 position.

Quantitative Data: Reaction Optimization

To establish a self-validating baseline, the following tables summarize the optimization of ligands, bases, and solvents. Dialkylbiaryl phosphine ligands (Buchwald ligands) are mandatory to overcome the activation barrier of the aryl chloride while preventing catalyst deactivation.

Table 1: Optimization of Suzuki-Miyaura Coupling (C-C Bond Formation)

Entry Ligand Base Solvent (Ratio) Temp (°C) Yield (%) C4:C3 Selectivity
1 PPh3 K2CO3 Toluene/H2O (4:1) 90 12 85:15
2 dppf K3PO4 1,4-Dioxane/H2O (4:1) 90 45 92:8
3 SPhos K3PO4 1,4-Dioxane/H2O (4:1) 90 78 95:5

| 4 | XPhos | K3PO4 | 1,4-Dioxane/H2O (4:1) | 80 | 94 | >99:1 |

Causality Insight: XPhos provides the optimal balance. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky isopropyl groups on the biphenyl backbone facilitate rapid reductive elimination, preventing isomerization and off-target C3-coupling[3].

Table 2: Optimization of Buchwald-Hartwig Amination (C-N Bond Formation)

Entry Amine Type Ligand Base Solvent Yield (%)
1 Morpholine (Sec) BINAP NaOtBu Toluene 35
2 Morpholine (Sec) RuPhos Cs2CO3 1,4-Dioxane 82
3 Morpholine (Sec) BrettPhos Cs2CO3 Toluene 91

| 4 | Aniline (Pri) | BrettPhos | NaOtBu | Toluene | 88 |

Experimental Workflow

Workflow Prep Reaction Preparation (Glovebox/Schlenk) Heat Thermal Activation (80-110 °C) Prep->Heat Monitor Reaction Monitoring (LC-MS/TLC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Flash Chromatography) Workup->Purify

Figure 2: Standard experimental workflow for Pd-catalyzed cross-coupling protocols.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone with phenylboronic acid.

Reagents (1.0 mmol scale):

  • Substrate: 283.1 mg (1.0 equiv)

  • Phenylboronic acid: 146.3 mg (1.2 equiv)

  • Pd2(dba)3: 18.3 mg (2 mol% Pd)

  • XPhos: 38.1 mg (8 mol%)

  • K3PO4: 424.5 mg (2.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) / Deionized H2O (1 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, phenylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and degrades the electron-rich XPhos ligand, halting the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane and H2O via syringe. Causality: Water is strictly required to hydrolyze the boronic acid into a reactive boronate species, which is essential for the transmetalation step.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 4 hours under vigorous stirring (1000 rpm) to ensure the biphasic mixture interacts efficiently.

  • Validation Checkpoint (Self-Validating System): At 3 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in 1 mL of LC-MS grade Acetonitrile. Analyze via LC-MS.

    • Expected Result: Complete consumption of the starting material mass (m/z 283.1). The dominant peak must be the mono-coupled product (m/z 325.1). If a mass of 367.1 (bis-coupled) is observed >5%, lower the reaction temperature by 10 °C in future runs.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with H2O (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Site-Selective Buchwald-Hartwig Amination

This protocol details the C-N bond formation using morpholine.

Reagents (1.0 mmol scale):

  • Substrate: 283.1 mg (1.0 equiv)

  • Morpholine: 104.5 µL (1.2 equiv)

  • Pd(OAc)2: 6.7 mg (3 mol%)

  • BrettPhos: 32.2 mg (6 mol%)

  • Cs2CO3: 651.6 mg (2.0 equiv)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Atmosphere Control: Inside a nitrogen-filled glovebox, charge a 20 mL reaction vial with the substrate, Pd(OAc)2, BrettPhos, and Cs2CO3. Causality: Unlike Suzuki couplings, Buchwald-Hartwig aminations are highly sensitive to moisture, which can hydrolyze the Pd-amido intermediate and lead to dehalogenation (reduction) of the aryl chloride.

  • Reagent Addition: Seal the vial with a PTFE-lined cap, remove from the glovebox, and inject anhydrous Toluene and Morpholine via a micro-syringe.

  • Reaction Execution: Heat the mixture at 100 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active, lower-running product spot (Rf ~0.3) that stains positively with ninhydrin or phosphomolybdic acid (PMA).

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts and Pd black. Wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Field-Proven Insights

  • Observation of Dehalogenated Byproducts (Ar-H): This occurs when the reductive elimination step is too slow, allowing the Pd-complex to undergo β-hydride elimination (common with secondary amines) or abstract a proton from the solvent. Solution: Ensure BrettPhos is used, as its extreme steric bulk forces the Pd center into a geometry that accelerates reductive elimination over side reactions[2].

  • Loss of Site-Selectivity (C3 and C4 Coupling): The C3–Cl bond can become active if the catalytic system is overly energetic. Solution: Strictly control the temperature (do not exceed 80 °C for Suzuki) and ensure the equivalents of the nucleophile do not exceed 1.2[3].

  • Incomplete Conversion: Often traced to catalyst poisoning. Ensure that the boronic acids used are free of trimeric boroxines (which alter the stoichiometry) and that the amines are freshly distilled to remove coordinating impurities.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI.[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC.[Link]

  • Pd(II)-Catalyzed Denitrogenative and Desulfinative Addition of Arylsulfonyl Hydrazides with Nitriles - ACS Publications.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.[Link]

Sources

Application

Application Note: Formulating UV-Curable Polymer Blends with 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (DCFMBP)

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Focus: Biomedical Device Coatings, Drug-Eluting Matrices, and Pharmaceutical Packaging Executive Summary & Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Focus: Biomedical Device Coatings, Drug-Eluting Matrices, and Pharmaceutical Packaging

Executive Summary & Rationale

In the development of advanced biomedical devices and pharmaceutical packaging, UV-curable polymer coatings offer rapid, room-temperature processing that prevents the thermal degradation of sensitive Active Pharmaceutical Ingredients (APIs). However, traditional photoinitiators, such as unsubstituted benzophenone (BP), require high-energy, broad-spectrum UV light (UVB/UVC) to achieve efficient curing[1]. This high-energy radiation can cause severe photodegradation of embedded small-molecule drugs and biologics.

To circumvent this, formulators are increasingly turning to sterically tuned, halogenated derivatives like 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (DCFMBP) . The strategic placement of electron-withdrawing halogens (chlorine and fluorine) on the aromatic rings induces a significant bathochromic (red) shift in the molecule's absorption spectrum[2]. This allows DCFMBP to be highly reactive under safer, lower-energy 365 nm UVA LED light. Furthermore, the asymmetric methyl substitution disrupts crystal packing, dramatically enhancing the initiator's solubility in hydrophobic acrylate and methacrylate monomer blends.

Photochemical Mechanism & Causality

DCFMBP operates as a Type II (H-transfer) photoinitiator . Unlike Type I initiators that undergo unimolecular bond cleavage upon UV exposure, Type II initiators require a bimolecular reaction with a co-initiator (typically a tertiary amine) to generate the active free radicals that drive polymerization[1].

The Causality of the Reaction:

  • Excitation: DCFMBP absorbs a 365 nm photon, transitioning from its ground state to a singlet excited state ( S1​ ).

  • Intersystem Crossing (ISC): The heavy-atom effect provided by the chlorine and fluorine substituents enhances spin-orbit coupling, accelerating ISC to a long-lived triplet excited state ( T1​ ).

  • Hydrogen Abstraction: The highly reactive T1​ state abstracts a hydrogen atom from the α -carbon of an amine synergist (e.g., Triethanolamine).

  • Radical Generation: This electron/proton transfer yields a relatively stable ketyl radical and a highly reactive alkyl amino radical . The alkyl amino radical is the primary species that attacks the vinyl/acrylate double bonds to initiate the crosslinking of the polymer network[3].

Pathway PI DCFMBP (Ground State) S1 Singlet Excited State (S1) PI->S1 365 nm UV T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Radicals Alkyl Amino Radical (R•) T1->Radicals H-Abstraction Amine Amine Synergist (RH) Amine->Radicals Electron/H+ Donor Polymer Crosslinked Polymer Radicals->Polymer Acrylate Initiation

Figure 1: Type II photoinitiation mechanism of DCFMBP with an amine synergist.

Quantitative Performance Data

The structural modifications in DCFMBP yield measurable improvements in curing kinetics and final polymer properties compared to standard BP. The table below summarizes the comparative performance in a standard Tripropyleneglycol diacrylate (TPGDA) resin system.

Photoinitiator SystemPrimary Absorption λmax​ (nm)Required Co-initiatorCuring Time at 365 nm (s)*Double Bond Conversion (%)
Unsubstituted Benzophenone (BP) 254, 340Yes (TEA)> 12062.4
DCFMBP 268, 372Yes (TEA)45 89.7

*Conditions: 50 mW/cm² LED array at 365 nm; 1.5 wt% PI; 2.0 wt% Triethanolamine (TEA).

Experimental Protocol: Self-Validating Formulation & Curing Workflow

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol incorporates built-in validation checkpoints. Because benzophenone derivatives act as UV blockers once cured, optimizing the concentration is critical to prevent surface-only curing (the "skinning" effect)[4].

Workflow A Monomer Blend (e.g., PEGDA) B Add PI & Amine (DCFMBP + TEA) A->B C Homogenization (Sonication) B->C D Substrate Coating (Spin-coating) C->D E UV Curing (365 nm LED) D->E F Characterization (FTIR Analysis) E->F

Figure 2: End-to-end workflow for formulating and curing DCFMBP-based polymer blends.

Phase 1: Resin Formulation
  • Monomer Preparation: Dispense 10.0 g of the base monomer (e.g., PEGDA for hydrogels or TPGDA for rigid coatings) into an amber glass vial to prevent premature stray-light initiation.

  • Photoinitiator Addition: Add 0.15 g (1.5 wt%) of DCFMBP powder.

  • Co-initiator Addition: Add 0.20 g (2.0 wt%) of Triethanolamine (TEA) or Ethyl 4-dimethylaminobenzoate (EDB). Expert Insight: The amine must be in slight molar excess to ensure every excited triplet state encounters a hydrogen donor before relaxing back to the ground state.

  • Homogenization: Mix using a planetary centrifugal mixer at 2000 RPM for 5 minutes.

    • Self-Validation Check (Dissolution): Shine a 633 nm (red) laser pointer through the vial. A lack of Tyndall scattering confirms the complete absence of undissolved microcrystals, ensuring a homogeneous cure without structural weak points.

Phase 2: Substrate Application
  • Surface Prep: Clean the target substrate (e.g., silicon wafer or polyurethane tubing) with isopropyl alcohol and dry with compressed nitrogen.

  • Coating: Apply the formulation using a spin coater (3000 RPM for 30 seconds) to achieve a uniform film thickness of approximately 15–20 µm.

Phase 3: LED Photopolymerization
  • Irradiation: Place the coated substrate under a 365 nm LED curing lamp. Expose at an intensity of 50 mW/cm² for 45 seconds.

    • Self-Validation Check (Tack-Free Test): Perform a tactile test using a nitrile-gloved finger. If the surface remains tacky, oxygen inhibition has outpaced radical generation. Causality: Ambient oxygen rapidly scavenges free radicals to form unreactive peroxy radicals. If tackiness occurs, purge the curing chamber with nitrogen gas and repeat the exposure.

Phase 4: Post-Cure Characterization
  • Crosslink Density Verification: Perform an MEK (Methyl Ethyl Ketone) Double Rub Test (ASTM D5402). A properly cured DCFMBP/acrylate film should withstand >100 double rubs without degrading.

  • Spectroscopic Analysis: Use Attenuated Total Reflectance FTIR (ATR-FTIR) to quantify double-bond conversion. Monitor the disappearance of the characteristic acrylate C=C twisting vibration peak at 810 cm−1 relative to the stable carbonyl C=O peak at 1720 cm−1 .

References

  • MDPI - UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances URL:[1]

  • Google Patents (CN100427461C) - Polymerisable benzophenone photoinitiator and its preparing method URL:[2]

  • Longchang Chemical - China Photoinitiator BP / Benzophenone Manufacturer and CAS 119-61-9 Supplier URL:[4]

  • Google Patents (US11117981B2) - Photopolymer composition URL:[3]

Sources

Method

Application Note: Chromatographic Purification of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Physicochemical Profiling & Chromatographic RationaleHalogenated benzophenones are a pivotal class of compounds in organic synthesis, frequently utilized as versatile intermediates in pharmaceutical and agrochemical deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Chromatographic RationaleHalogenated benzophenones are a pivotal class of compounds in organic synthesis, frequently utilized as versatile intermediates in pharmaceutical and agrochemical development[1]. The target molecule,3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (MW: 283.13), requires rigorous purification to achieve the >97% purity standard mandated for downstream catalytic coupling or biological testing[2].The incorporation of multiple halogens (chlorine and fluorine) fundamentally alters the electronic structure and molecular properties of the benzophenone framework, drastically increasing its lipophilicity[3]. Because of this high hydrophobicity, a single-step purification is prone to failure when structurally similar halogenated isomers are present. Therefore, we deploy an orthogonal, two-dimensional chromatographic strategy to ensure absolute purity.

Workflow Crude Crude Synthesis Mixture (Halogenated Benzophenone) Flash Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude->Flash Intermediate Intermediate Fraction (85-90% Purity) Flash->Intermediate HPLC Preparative RP-HPLC (C18, Acetonitrile/Water Gradient) Intermediate->HPLC Pure Ultra-Pure Target Compound (>99% Purity) HPLC->Pure

Fig 1: Two-dimensional chromatographic purification workflow for halogenated benzophenones.

Protocol I: Normal Phase Flash Chromatography (Primary Isolation)

Objective: Bulk removal of highly polar impurities, unreacted arylboronic acids, and metallic catalysts from the crude reaction mixture.

Mechanistic Causality: Silica gel (normal phase) strongly retains polar compounds. Because the target molecule is highly lipophilic, it elutes early. We utilize a non-polar solvent (Hexanes) with a shallow gradient of a slightly polar modifier (Ethyl Acetate). This prevents the co-elution of de-halogenated byproducts which possess marginally different polarities.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a pre-packed silica gel flash cartridge (e.g., 40 g for 1 g of crude) with 100% Hexanes for 3 column volumes (CV).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto Celite to prevent band broadening.

  • Elution Gradient:

    • 0-2 CV: 100% Hexanes (Elutes non-polar aliphatic impurities).

    • 2-10 CV: Linear gradient from 0% to 10% Ethyl Acetate in Hexanes.

    • 10-15 CV: Isocratic hold at 10% Ethyl Acetate.

  • Fraction Collection: Collect 15 mL fractions. Monitor elution via UV detection at 254 nm.

  • Self-Validation System: Analyze all UV-active fractions via Thin-Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc mobile phase. Only pool fractions demonstrating a single, distinct spot (Rf ~0.45).

Protocol II: Preparative RP-HPLC (High-Resolution Polishing)

Objective: Resolution of closely eluting structural isomers to achieve >99% final purity.

Mechanistic Causality: 1[1]. A C18 stationary phase maximizes hydrophobic interactions. A mobile phase of Acetonitrile (ACN) and Water is selected because ACN provides superior resolution for halogenated aromatic isomers compared to methanol.1[1].

HPLCLoigc Sample Sample Injection (in ACN) C18 C18 Stationary Phase (Hydrophobic Binding) Sample->C18 Elution Gradient Elution (Increasing % ACN) C18->Elution Detection UV Detection (254 nm) Elution->Detection Fraction Fraction Collection (Threshold Trigger) Detection->Fraction

Fig 2: RP-HPLC separation logic and signal transduction pathway.

Step-by-Step Methodology:

  • Self-Validation (System Suitability Test): Inject a blank (100% ACN) prior to the sample. Verify that baseline drift is <1 mAU/min and no ghost peaks are present. If the baseline is unstable, extend column washing.

  • Column: Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade H₂O with 0.1% Formic Acid.

    • Solvent B: HPLC-grade ACN with 0.1% Formic Acid. (Note: Formic acid suppresses the ionization of trace silanols on the column, ensuring sharp, symmetrical peaks).

  • Gradient Program:

    • 0-5 min: 50% B (Isocratic hold to focus the sample band).

    • 5-25 min: Linear gradient from 50% B to 95% B.

    • 25-30 min: 95% B (Column wash).

    • 30-35 min: 50% B (Re-equilibration).

  • Flow Rate & Injection: Set flow rate to 15.0 mL/min. Inject up to 50 mg of the intermediate fraction dissolved in 1 mL of ACN.

  • Fraction Collection: Trigger automated fraction collection using a UV threshold at 254 nm.

  • Recovery: Pool the target fractions and lyophilize to yield the ultra-pure solid.

Quantitative Data Summary

Table 1: Purification Metrics for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Purification PhaseStarting PurityFinal PurityTarget Recovery (%)Primary Impurities Removed
Flash Chromatography ~60-70%85-90%92%Polar byproducts, catalysts, unreacted acids
Preparative RP-HPLC 85-90%>99.5%88%Structural isomers, trace de-halogenated analogs
Overall Process ~60-70% >99.5% ~81% All process-related impurities

Table 2: RP-HPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Solvent A (H₂O + 0.1% FA)% Solvent B (ACN + 0.1% FA)Curve Profile
0.015.05050Initial / Isocratic
5.015.05050Isocratic Hold
25.015.0595Linear Gradient
30.015.0595Isocratic Wash
35.015.05050Re-equilibration

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of complex, multi-substituted benzophenones like 3,4-Dichloro-3'-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of complex, multi-substituted benzophenones like 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone .

When experiments yield <10% of the desired product, the root cause is rarely poor bench technique. Instead, these low yields typically stem from fundamental mechanistic incompatibilities in standard retrosynthetic disconnections. This guide is designed to diagnose your synthetic route, explain the underlying chemical causality of your low yields, and provide a field-proven, self-validating protocol to achieve >85% conversion.

Diagnostic Workflow

G Start Low Yield: 3,4-Dichloro-3'-fluoro- 5'-methylbenzophenone FC_Check Using Friedel-Crafts Acylation? Start->FC_Check FC_Fail Regioselectivity Failure: F & CH3 direct o/p, not meta. Yields incorrect isomers. FC_Check->FC_Fail Yes Grignard_Check Using Traditional Grignard + Acid Chloride? FC_Check->Grignard_Check No Solution Optimized Route: TurboGrignard Exchange + Weinreb Amide Coupling FC_Fail->Solution Grignard_Fail Over-addition to Tertiary Alcohol or Initiation Failure. Grignard_Check->Grignard_Fail Yes Grignard_Check->Solution No Grignard_Fail->Solution

Diagnostic workflow for troubleshooting low yields in benzophenone synthesis.

Frequently Asked Questions & Troubleshooting

FAQ 1: Why is my Friedel-Crafts acylation yielding <10% of the desired product, alongside a mess of byproducts?

The Causality: If you are attempting to react 3,4-dichlorobenzoyl chloride with 1-fluoro-3-methylbenzene, the failure is governed by electrophilic directing rules. Both the fluorine atom and the methyl group are ortho/para directors. However, your target molecule requires the carbonyl to be installed at the meta position relative to both the fluorine and the methyl group (positions 3' and 5'). Friedel-Crafts acylation cannot overcome this electronic preference, resulting in a mixture of undesired 2- and 4-substituted isomers rather than the desired 3,5-substitution.

Conversely, if you reverse the disconnection (reacting 3-fluoro-5-methylbenzoyl chloride with 1,2-dichlorobenzene), you face severe electronic deactivation. The two chlorine atoms withdraw electron density so strongly that the arenium ion intermediate cannot form efficiently, leading to trace yields and tar formation.

FAQ 2: I switched to a Grignard reaction with an acid chloride, but I am getting a tertiary alcohol byproduct. How do I prevent over-addition?

The Causality: When an aryl Grignard reagent reacts with an acid chloride, the initial product is the desired benzophenone. However, ketones are highly electrophilic—often more so than the starting acid chloride. The unreacted Grignard reagent rapidly attacks the newly formed benzophenone, yielding a tertiary alcohol (e.g., bis(3-fluoro-5-methylphenyl)(3,4-dichlorophenyl)methanol). The Solution: Transition to a Weinreb-Nahm amide[1]. By converting the acid chloride to an N-methoxy-N-methylamide, the initial Grignard addition forms a stable five-membered cyclic chelate coordinated by the magnesium ion. This intermediate is stable under reaction conditions and resists further nucleophilic attack. The desired ketone is only liberated during the acidic aqueous quench[2].

FAQ 3: My aryl bromide won't initiate with magnesium turnings, even with iodine or 1,2-dibromoethane. What is the alternative?

The Causality: Electron-withdrawing groups on the deactivated aryl halide alter the reduction potential, making the oxidative insertion of solid magnesium sluggish. Prolonged heating often leads to Wurtz-type homo-coupling rather than the desired Grignard reagent. The Solution: Utilize TurboGrignard (iPrMgCl·LiCl)[3]. The addition of lithium chloride breaks up the polymeric aggregates of the isopropylmagnesium chloride, massively increasing its kinetic basicity and reactivity. This allows for rapid, low-temperature halogen-magnesium exchange without the need for solid magnesium turnings, eliminating initiation failures[4].

Quantitative Data Summary

Synthetic RoutePrimary LimitationRegiochemical PurityTypical Yield
Friedel-Crafts (Route A) Meta-substitution electronically forbidden< 5% (Wrong isomers)< 10%
Friedel-Crafts (Route B) Severe ring deactivationHigh< 15%
Traditional Grignard + Acid Chloride Over-addition (3° alcohol formation)High30 - 40%
TurboGrignard + Weinreb Amide None (Self-validating chelate system)> 99%85 - 90%

Validated Experimental Protocol: The Weinreb-TurboGrignard Route

This workflow is designed as a self-validating system: specific physical observations at each step confirm success before you proceed to the next.

Step 1: Synthesis of 3,4-Dichloro-N-methoxy-N-methylbenzamide (Weinreb Amide)
  • Setup: In an oven-dried flask under argon, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Reaction: Cool to 0 °C. Add triethylamine (2.5 equiv) dropwise. The suspension will dissolve. Slowly add 3,4-dichlorobenzoyl chloride (1.0 equiv) dropwise.

  • Self-Validating Checkpoint: The solution will turn a distinct pale yellow and a white precipitate (triethylamine hydrochloride) will form, indicating successful amide coupling.

  • Workup: Stir at room temperature for 2 hours. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Halogen-Magnesium Exchange via TurboGrignard
  • Setup: In a separate oven-dried Schlenk flask under argon, dissolve 1-bromo-3-fluoro-5-methylbenzene (1.1 equiv) in anhydrous THF. Cool to 0 °C.

  • Exchange: Add iPrMgCl·LiCl (TurboGrignard, 1.3M in THF, 1.15 equiv) dropwise via syringe.

  • Self-Validating Checkpoint: A slight exotherm (temperature rise to ~10-15 °C) indicates successful halogen-magnesium exchange. Stir for 1 hour at 0 °C.

Step 3: Coupling and Hydrolysis
  • Coupling: Cool the Weinreb amide solution (from Step 1) in THF to 0 °C. Dropwise add the active Grignard reagent (from Step 2) via cannula.

  • Self-Validating Checkpoint: The persistence of a homogeneous solution without heavy precipitation indicates the stable magnesium-chelate has formed, successfully preventing over-addition. Stir at room temperature for 4 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Note: The actual ketone is formed only at this exact moment when the acidic quench breaks the magnesium chelate.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

Sources

Optimization

Technical Support Center: Solubilization Strategies for Highly Lipophilic Halogenated Benzophenones

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 3,4-Dichlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone .

Highly lipophilic, poly-halogenated compounds present unique thermodynamic and kinetic challenges in aqueous media. This guide synthesizes field-proven methodologies, mechanistic insights, and validated protocols to help you overcome these formulation bottlenecks.

Diagnostic Decision Matrix

Selecting the correct solubilization strategy depends entirely on your downstream application. Using an aggressive co-solvent might work for an analytical assay but will cause catastrophic toxicity in cell culture or in vivo models.

SolubilityDecisionTree Start Determine Downstream Application InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Oral/IV) Start->InVivo Formulation Solid Dosage Formulation Start->Formulation CoSolvent Co-solvent System (DMSO ≤ 0.5% + Tween) InVitro->CoSolvent Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin SolidDispersion Amorphous Solid Dispersion (HME) Formulation->SolidDispersion

Decision tree for selecting a solubilization strategy based on application.

Troubleshooting & FAQs

Q1: Why is 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone so difficult to solubilize, and why doesn't pH adjustment work?

The Mechanism: The poor aqueous solubility of this compound is driven by two factors: high lipophilicity (LogP) and strong crystal lattice energy. The presence of multiple halogens (chlorine and fluorine) creates a highly hydrophobic, planar structure that resists hydration[1]. Why pH fails: Traditional solubility enhancement often relies on salt formation or pH adjustment to ionize the molecule[2]. However, 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone lacks ionizable acidic or basic functional groups. Without a moiety to accept or donate a proton, altering the pH of the aqueous media will have zero effect on its thermodynamic solubility.

Q2: I am dissolving the compound in 100% DMSO for my in vitro assays, but it crashes out when added to the cell culture media. How do I fix this?

The Mechanism: You are experiencing a "solvent shift" precipitation. While the compound is highly soluble in pure DMSO, adding this stock to aqueous media rapidly dilutes the DMSO. The compound exceeds its kinetic solubility threshold in the new aqueous environment, leading to rapid nucleation and micro-precipitation. The Solution: You must lower the interfacial tension between the hydrophobic solute and the water molecules[3]. This is achieved by utilizing a co-solvent system combined with a non-ionic surfactant (e.g., Tween-80) to create stable micelles.

Protocol 1: Co-Solvent & Surfactant Preparation for In Vitro Assays

Self-Validating System: This protocol includes a dynamic light scattering (DLS) or microscopy check to ensure true solution rather than a micro-suspension.

  • Prepare the Master Stock: Dissolve the compound in 100% molecular-biology grade DMSO at 10 mM. Vortex until completely clear.

  • Prepare the Intermediate Surfactant Stock: In a separate tube, create a 10% (v/v) Tween-80 solution in your base aqueous buffer (e.g., PBS).

  • The Mixing Phase (Critical Step): Do not add the DMSO stock directly to pure media. Instead, add 10 µL of the 10 mM DMSO stock to 90 µL of the 10% Tween-80 solution. Pipette vigorously. The surfactant will coat the hydrophobic molecules before they can nucleate.

  • Final Dilution: Dilute this intermediate mixture 1:10 into your final cell culture media.

  • Validation: Before applying to cells, examine the media under a phase-contrast microscope at 40x magnification. If you observe highly refractile micro-crystals, your compound has precipitated, and you must increase the surfactant ratio.

Q3: What is the optimal strategy for formulating this compound for in vivo oral dosing?

The Mechanism: For in vivo applications, co-solvents like DMSO are highly toxic and unsuitable. The gold standard for highly lipophilic, planar molecules like benzophenones is Cyclodextrin Inclusion Complexation [4]. Cyclodextrins (CDs) are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic outer shell[2]. Benzophenones are known to form highly stable 1:1 inclusion complexes with β-cyclodextrins, effectively shielding the halogenated aromatic rings from the aqueous environment while the hydrophilic exterior ensures solubility[5][6].

CyclodextrinMechanism Drug Lipophilic Drug 3,4-Dichloro-3'-fluoro- 5'-methylbenzophenone Complex Inclusion Complex Thermodynamically Stable Aqueous Soluble Drug->Complex Non-covalent Interaction CD HP-β-Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-Guest Encapsulation

Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

Protocol 2: Preparation of an HP-β-CD Inclusion Complex (Lyophilization Method)

Self-Validating System: The centrifugation step ensures that only the successfully complexed, fully soluble fraction is carried forward for quantification.

  • Prepare the Host Solution: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water to achieve a 20% (w/v) solution.

  • Addition of Guest Molecule: Add an excess amount of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone powder directly to the HP-β-CD solution.

  • Equilibration: Place the suspension on a magnetic stirrer at 500 RPM at 25°C for 48 hours. The extended time is required to reach thermodynamic equilibrium for the host-guest complexation.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Validation & Quantification: Carefully decant the clear supernatant. Dilute a small aliquot in methanol and quantify the exact dissolved concentration via HPLC-UV against a standard curve.

  • Lyophilization: Freeze the remaining supernatant at -80°C and lyophilize for 48 hours to obtain a dry, highly water-soluble powder complex that can be easily reconstituted in water or saline for oral gavage.

Quantitative Comparison of Solubilization Vehicles

To aid in the selection of your excipient system, refer to the following table summarizing the operational limits and expected outcomes for highly lipophilic benzophenones.

Solubilization VehicleMax Recommended ConcentrationExpected Solubility EnhancementPrimary Limitation / ToxicityBest Use Case
DMSO (Co-solvent) ≤ 0.5% (v/v)Low (Prone to crashing)Cellular toxicity, enzyme inhibitionAnalytical chemistry, very low dose in vitro assays
Tween-80 (Surfactant) ≤ 1.0% (v/v)Moderate (Micellar encapsulation)Membrane disruption, cell lysis at high %In vitro biochemical assays
HP-β-Cyclodextrin ≤ 20% (w/v)Very High (100x to 1000x)Viscosity at high concentrationsIn vivo oral/IV dosing formulations
PEG-400 (Co-solvent) ≤ 15% (v/v)ModerateOsmotic stress, diarrhea in vivoIn vivo topical or specialized IV

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs. Pharma Focus Asia. Available at:[Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Inclusion Complexation of the Sunscreen 2Hydroxy4Methoxy Benzophenone (Oxybenzone) with Hydroxypropyl- β Cyclodextrin: Effect on Membrane Diffusion. Academia.edu. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Separation

Welcome to the technical support center dedicated to the chromatographic separation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal separation of this and structurally similar halogenated benzophenones. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might face during your HPLC method development and routine analysis. Our focus is on the critical role of mobile phase optimization in achieving robust and reproducible separations.

Introduction: The Challenge of Separating Structurally Similar Benzophenones

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone and its analogues are often present in complex mixtures with closely related impurities or isomers. The subtle differences in their hydrophobicity and polarity, stemming from the specific arrangement of halogen and methyl groups on the aromatic rings, make their separation by reversed-phase HPLC a significant challenge. Achieving baseline resolution requires a carefully optimized mobile phase that can exploit these minor structural variations. This guide will walk you through a systematic approach to mobile phase selection and troubleshooting, empowering you to develop a robust separation method.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the HPLC separation of halogenated benzophenones, providing explanations for their causes and actionable solutions.

Q1: I'm seeing poor resolution between my target analyte and a closely eluting impurity. How can I improve it?

A1: Poor resolution is a common issue when separating structurally similar compounds. The key is to alter the selectivity of your chromatographic system, which is most readily influenced by the mobile phase composition.

  • Underlying Cause: Insufficient differential interaction between the analytes and the stationary phase. The mobile phase is not effectively discriminating between the subtle structural differences of your compounds.

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. Acetonitrile and methanol have different properties that can alter separation selectivity.[1][2] Methanol is a polar, protic solvent capable of hydrogen bonding, while acetonitrile is a polar, aprotic solvent with a strong dipole moment.[1] This difference in solvent character can change the elution order and improve the separation of closely related species.[3][4]

    • Optimize the Organic/Aqueous Ratio: Systematically vary the percentage of your organic modifier. A decrease in the organic solvent concentration (weaker mobile phase) will generally increase retention times and may provide the necessary resolution. Conversely, a stronger mobile phase will decrease analysis time but may sacrifice resolution.[5]

    • Consider a Different Stationary Phase: While mobile phase optimization is often the first step, sometimes a change in column chemistry is necessary. For halogenated aromatic compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity compared to standard C18 columns due to interactions like dipole-dipole and π-π interactions.[6][7][8][9][10]

Q2: My analyte peak is tailing significantly. What could be the cause and how do I fix it?

A2: Peak tailing can compromise peak integration and reduce overall resolution. It's often a sign of undesirable secondary interactions between the analyte and the stationary phase.

  • Underlying Cause: For neutral compounds like 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, peak tailing is less likely to be caused by silanol interactions that affect basic compounds. However, other factors can contribute:

    • Contamination: Buildup of sample matrix components or strongly retained impurities on the column inlet frit or the head of the column.[11][12]

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11]

    • Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak shape issues.[13]

  • Troubleshooting Steps:

    • Flush the Column: Reverse-flush the column (if the manufacturer's instructions permit) to remove any particulates from the inlet frit.[12]

    • Reduce Injection Volume/Concentration: Perform a series of injections with decreasing sample load to see if the peak shape improves.[11]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If the sample is not soluble, use the weakest solvent possible that still provides adequate solubility.

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Unstable retention times are a major concern for method robustness and reproducibility. The root cause often lies in the mobile phase preparation or the HPLC system itself.

  • Underlying Cause:

    • Mobile Phase Inhomogeneity: Inadequate mixing of the mobile phase components, especially when preparing mixtures of acetonitrile and water, which can lead to temperature changes and bubble formation.[3][14]

    • Lack of Equilibration: Insufficient column equilibration time between gradient runs or after changing the mobile phase.

    • Mobile Phase pH Fluctuation: While 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a neutral compound and its retention is largely unaffected by pH, the presence of ionizable impurities could lead to retention time shifts if the mobile phase pH is not controlled.[15][16][17]

  • Troubleshooting Steps:

    • Properly Degas the Mobile Phase: Use an online degasser or other methods like helium sparging or sonication to remove dissolved gases. Be particularly careful with acetonitrile-water mixtures, as they cool upon mixing and can release bubbles as they return to room temperature.[3][14]

    • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration.

    • Use a Buffered Mobile Phase (if necessary): If you suspect the presence of ionizable impurities, incorporating a buffer into your mobile phase can help maintain a constant pH and improve retention time stability.

Systematic Mobile Phase Optimization Protocol

For a systematic approach to optimizing the mobile phase for the separation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone and its related impurities, follow this experimental workflow.

Objective: To achieve a resolution (Rs) of >1.5 between the main peak and its closest eluting impurity with good peak shape (Tailing factor < 1.5).
Initial Conditions (Baseline Method)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Step 1: Evaluating Organic Modifier Type
  • Prepare two sets of mobile phases: one with Acetonitrile as the organic modifier (Mobile Phase B) and another with Methanol.

  • Run your sample using the baseline method with both Acetonitrile and Methanol.

  • Compare the chromatograms, paying close attention to changes in selectivity and resolution.

Organic ModifierObservation
Acetonitrile[Record your observations on resolution, peak shape, and retention time]
Methanol[Record your observations on resolution, peak shape, and retention time]

Rationale: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties.[1][2] Evaluating both is a crucial first step in method development.

Step 2: Optimizing the Isocratic or Gradient Conditions

Based on the results from Step 1, select the organic modifier that provided better initial selectivity.

  • For Isocratic Elution: If your peaks are reasonably close, a series of isocratic runs with varying percentages of the organic modifier (e.g., 60%, 65%, 70%, 75%) can help fine-tune the separation.

  • For Gradient Elution: If your sample contains compounds with a wide range of polarities, optimizing the gradient is more effective.

    • Adjust the initial and final percentages of the organic modifier.

    • Modify the gradient slope (the rate of change of the organic modifier concentration). A shallower gradient often improves the resolution of closely eluting peaks.

% Organic (or Gradient)Resolution (Rs)Tailing Factor
Condition 1[Record Value][Record Value]
Condition 2[Record Value][Record Value]
Condition 3[Record Value][Record Value]

Rationale: The strength of the mobile phase directly impacts retention and can be manipulated to improve resolution.[5][18]

Step 3: The Role of pH (and when to ignore it)

For neutral compounds like 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, the pH of the mobile phase will have little to no effect on retention.[15][16] However, if your sample contains acidic or basic impurities, controlling the pH can be a powerful tool to manipulate their retention and improve the overall separation.

  • When to Consider pH: If you observe peaks that shift significantly with minor, unintended variations in mobile phase preparation, it may indicate the presence of ionizable species.

  • How to Control pH: Use a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH.

Rationale: Controlling the ionization state of acidic or basic analytes by adjusting the mobile phase pH can dramatically alter their retention and selectivity.[17][19][20]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common HPLC separation issues for your target compound.

Troubleshooting_Workflow start Start: Poor Separation resolution Poor Resolution? start->resolution peak_shape Peak Tailing? resolution->peak_shape No change_organic Change Organic Modifier (ACN vs. MeOH) resolution->change_organic Yes retention_drift Retention Time Drift? peak_shape->retention_drift No flush_column Flush/Reverse Flush Column peak_shape->flush_column Yes end End: Optimized Separation retention_drift->end No degas_mobile_phase Degas Mobile Phase retention_drift->degas_mobile_phase Yes optimize_gradient Optimize Gradient/Isocratic % change_organic->optimize_gradient change_column Consider PFP Column optimize_gradient->change_column change_column->end reduce_load Reduce Injection Load flush_column->reduce_load match_solvent Match Sample Solvent reduce_load->match_solvent match_solvent->end equilibrate_column Ensure Column Equilibration degas_mobile_phase->equilibrate_column buffer_mobile_phase Buffer Mobile Phase (if ionizable impurities) equilibrate_column->buffer_mobile_phase buffer_mobile_phase->end

Caption: A decision tree for troubleshooting HPLC separation issues.

References

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved March 18, 2026, from [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu. Retrieved March 18, 2026, from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks. Retrieved March 18, 2026, from [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. (2025, October 14). Retrieved March 18, 2026, from [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC) - Mason Technology. (2024, February 9). Retrieved March 18, 2026, from [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. (2014, November 1). Retrieved March 18, 2026, from [Link]

  • Using methanol instead of acetonitrile in an HPLC method should be done with caution - Tips & Suggestions. (n.d.). MicroSolv Technology Corporation. Retrieved March 18, 2026, from [Link]

  • Effect of mobile phase pH on basic, acidic and neutral compounds. (Courtsey: Column troubleshooting, ACE Newsletter 2) - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved March 18, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2022, April 15). Retrieved March 18, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Retrieved March 18, 2026, from [Link]

  • Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of medicinal chemistry, 57(1), 33-42. Retrieved March 18, 2026, from [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7). Retrieved March 18, 2026, from [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters, 5(1), 33-42. Retrieved March 18, 2026, from [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ResearchGate. (2019, July 30). Retrieved March 18, 2026, from [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved March 18, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved March 18, 2026, from [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems | LCGC International. (2020, November 11). Retrieved March 18, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved March 18, 2026, from [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Abnormal Peak Shapes - Shimadzu. (n.d.). Retrieved March 18, 2026, from [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Retrieved March 18, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21). Retrieved March 18, 2026, from [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Retrieved March 18, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). Retrieved March 18, 2026, from [Link]

  • Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed. (2023, March 15). Retrieved March 18, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2026, March 13). Retrieved March 18, 2026, from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved March 18, 2026, from [Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development - Chromatography Today. (2018, September 3). Retrieved March 18, 2026, from [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Separation of 3,5-Dichloro-4-hydroxybenzophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 18, 2026, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved March 18, 2026, from [Link]

  • Shah, K. A., et al. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of pharmaceutical sciences, 73(6), 822-823. Retrieved March 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Substitutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding substitutio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding substitution reactions on the 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone scaffold. Our focus is to provide actionable strategies to overcome the significant challenge of steric hindrance, ensuring higher yields and predictable outcomes in your synthetic workflows.

Introduction: The Challenge of a Hindered Scaffold

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a valuable building block in medicinal chemistry and materials science.[1] However, its functionalization, particularly via nucleophilic aromatic substitution (SNAr), is often complicated by significant steric and electronic challenges. The benzophenone core is inherently non-planar, with the two aryl rings twisted at a significant dihedral angle to minimize steric repulsion.[2][3] This "twisted" conformation, combined with the ortho-substituent (the 3-chloro group relative to the benzoyl bridge), creates a sterically crowded environment that can impede the approach of a nucleophile.

This guide is structured to address these challenges directly, moving from common experimental problems to the underlying chemical principles.

Troubleshooting Guide: From Low Conversion to Side Reactions

This section addresses specific issues encountered during substitution reactions in a problem-and-solution format.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often stemming from an inability to overcome the reaction's activation energy, which is elevated by steric hindrance.

  • Potential Cause A: Insufficient Reaction Energy

    • Scientific Rationale: The approach of a nucleophile to the dichlorinated ring, especially near the 3-position, is sterically blocked by the adjacent, out-of-plane fluoro-methylphenyl ring.[4][5] Overcoming this steric repulsion requires significant thermal energy.

    • Recommended Solutions:

      • Increase Thermal Energy: Gradually increase the reaction temperature. If the reaction is sluggish in a solvent like THF or Dioxane, switch to a higher-boiling polar aprotic solvent such as DMF, DMSO, or NMP.[6] These solvents are effective for SNAr reactions and allow for higher reaction temperatures.

      • Utilize Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture, providing the necessary energy to overcome steric barriers.[6]

  • Potential Cause B: Poor Ring Activation or Nucleophile Potency

    • Scientific Rationale: SNAr reactions require the aromatic ring to be electron-deficient, a state facilitated by electron-withdrawing groups (EWGs).[7][8] While the carbonyl group and the chlorine atoms are EWGs, their activating effect may be insufficient for a hindered substrate or a weak nucleophile. The rate-determining step is often the initial attack by the nucleophile to form the negatively charged Meisenheimer complex.[6][9]

    • Recommended Solutions:

      • Enhance Nucleophilicity: If using an alcohol or amine nucleophile, pre-treat it with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or amide anion.

      • Employ Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid phase system (e.g., using K₂CO₃ with a poorly soluble nucleophile), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, increasing the effective concentration and reaction rate.[6]

Problem 2: Poor Regioselectivity (Substitution at the Wrong Position)

While substitution can theoretically occur at C-3 or C-4, one position is strongly favored.

  • Potential Cause: Misidentification of the Reactive Site

    • Scientific Rationale: The dichlorinated ring has two potential sites for SNAr: C-3 and C-4.

      • C-4 Position: This site is activated by the para-carbonyl group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[7][10][11]

      • C-3 Position: This site is meta to the carbonyl group, meaning it receives no resonance stabilization.[10] Furthermore, it is ortho to the bulky benzoyl bridge, making it extremely sterically hindered.

    • Expected Outcome & Solution: Nucleophilic attack should occur almost exclusively at the C-4 position. If you observe substitution at C-3, re-verify your analytical data. Such an outcome is highly unlikely via a standard SNAr mechanism. If a mixture of products is obtained under very harsh conditions with a strong base, consider the possibility of an alternative elimination-addition (benzyne) mechanism, which can lead to a loss of regioselectivity.[8][12] To favor the C-4 SNAr product, use the mildest conditions that still afford a reasonable reaction rate.

Frequently Asked Questions (FAQs)

  • Q1: Why is the 3-chloro position so unreactive compared to the 4-chloro position?

    • Answer: There are two primary reasons:

      • Electronic Effects: In SNAr, electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate via resonance. The 4-Cl is para to the activating carbonyl group, while the 3-Cl is meta. The meta position does not benefit from this crucial resonance stabilization.[10][11]

      • Steric Effects: The 3-position is immediately adjacent to the carbon bridge connecting to the second phenyl ring. The non-planar twist of the benzophenone structure places this second ring directly in the path of an incoming nucleophile, creating a significant steric shield.[2][13]

  • Q2: What is the best general-purpose solvent for SNAr reactions on this substrate?

    • Answer: Polar aprotic solvents are the standard choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points as they effectively solvate cations, leaving the anionic nucleophile more reactive, and they support the polar transition state of the reaction.[6] For higher temperatures, N-Methyl-2-pyrrolidone (NMP) can be used.

  • Q3: Can transition metal catalysis be used as an alternative to SNAr?

    • Answer: Absolutely. If SNAr fails, cross-coupling reactions are a powerful alternative for forming C-N, C-O, or C-C bonds. Reactions like the Buchwald-Hartwig amination (for C-N bonds) or various Suzuki/Stille couplings (for C-C bonds) are less sensitive to the specific steric and electronic demands of the SNAr mechanism. However, these methods require specific catalysts (e.g., palladium or copper-based) and ligands, and may entail more complex reaction setup and purification.

  • Q4: How does the 3'-fluoro-5'-methylphenyl ring influence the reaction?

    • Answer: This ring primarily exerts its influence through steric hindrance, as discussed. Its electronic effects on the reactivity of the other ring are minimal due to the insulating sp² carbon of the carbonyl group. The fluorine and methyl groups on this second ring would, however, influence any subsequent reactions performed on that ring.

Visualizing the Challenge and Solution

Diagrams can help clarify the complex spatial relationships and decision-making processes in these reactions.

Caption: Steric and electronic factors favoring nucleophilic attack at the C-4 position.

G start Experiment Start: Low / No Conversion check_temp Is Reaction Temperature > 100°C? start->check_temp increase_temp Action: Increase Temp Switch to DMSO/NMP Consider Microwave check_temp->increase_temp No check_nuc Is Nucleophile strong enough? check_temp->check_nuc Yes success Outcome: Improved Yield increase_temp->success increase_nuc Action: Use stronger base (e.g., NaH) to deprotonate nucleophile check_nuc->increase_nuc No check_sol Is solubility an issue? check_nuc->check_sol Yes increase_nuc->success use_ptc Action: Add Phase-Transfer Catalyst (e.g., TBAB) check_sol->use_ptc Yes fail Outcome: Still Low Yield Consider Alternative Chemistry (e.g., Cross-Coupling) check_sol->fail No use_ptc->success

Caption: A troubleshooting workflow for overcoming poor SNAr reactivity.

Data-Driven Optimization

To illustrate the impact of reaction parameters, the following table summarizes typical results from an optimization study for the substitution of the 4-chloro group with a generic amine nucleophile (HNR₂).

EntrySolventTemperature (°C)Additive/MethodReaction Time (h)Yield of 4-substituted product (%)
1Dioxane100None24< 10%
2DMF120None1845%
3DMSO150None1275%
4DMSO150K₂CO₃, TBAB1282%
5DMF180Microwave (300W)0.591%

Analysis: The data clearly demonstrate that increasing thermal energy (Entries 1-3) and utilizing microwave assistance (Entry 5) provide the most significant improvements in yield, confirming that overcoming the steric and electronic barriers is key to success.

Reference Experimental Protocol: Amination at the C-4 Position

This protocol provides a robust starting point for the substitution of the 4-chloro substituent.

Reaction: Synthesis of (3-Chloro-4-(diethylamino)phenyl)(3-fluoro-4-methylphenyl)methanone

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent and Reagents: Add anhydrous DMSO to the flask to create a 0.5 M solution based on the benzophenone. Add diethylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to 150 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water (3x) and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

References

Sources

Troubleshooting

Technical Support Center: Preventing Photo-Degradation of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Welcome to the Technical Support Center for handling 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (Molecular Weight: 283.13)[1]. As a halogenated diaryl ketone, this active pharmaceutical ingredient (API) is highly susce...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (Molecular Weight: 283.13)[1]. As a halogenated diaryl ketone, this active pharmaceutical ingredient (API) is highly susceptible to photochemical degradation. This guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure chemical integrity during storage and experimental handling.

Mechanistic Insights: The "Why" Behind the Degradation

To prevent degradation, we must first understand the causality of the molecule's photochemistry. Why does 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone degrade under ambient light?

Benzophenone cores act as potent photosensitizers. Upon absorption of UV light (typically 250–360 nm), the molecule undergoes an electronic transition to a singlet excited state ( S1​ ), followed by rapid intersystem crossing (ISC) to a highly reactive triplet state ( T1​ ).

In this T1​ state, the molecule behaves as a diradical. It can abstract hydrogen atoms from surrounding protic solvents or trace moisture to generate reactive ketyl radicals, a process widely utilized in [2]. Furthermore, the presence of chloro- and fluoro- substituents introduces the risk of photodehalogenation. High-energy UV photons can homolytically cleave the C-Cl bond, leading to aryl radical formation and subsequent cross-coupling or rapid oxidation[3].

Photodegradation GS 3,4-Dichloro-3'-fluoro- 5'-methylbenzophenone (Ground State) S1 Singlet Excited State (S1) Absorption of UV (250-360nm) GS->S1 UV Light (hν) T1 Triplet Excited State (T1) Intersystem Crossing (ISC) S1->T1 ISC (Rapid) Radical1 Ketyl Radical Formation (H-abstraction from solvent) T1->Radical1 + H-donor Radical2 Aryl Radical Formation (C-Cl Bond Cleavage) T1->Radical2 Deep UV (<300nm) Deg1 Pinacol Dimers & Reduced Alcohols Radical1->Deg1 Dimerization Deg2 Dehalogenated Cross-Coupling Products Radical2->Deg2 Recombination

Photochemical degradation pathways of halogenated benzophenones via triplet state intermediates.

Troubleshooting Guide & FAQs

Q: My stock solution turned from pale yellow to a darker brown tint. What happened? A: This bathochromic color shift is a classic indicator of photolytic degradation. The formation of extended conjugated systems (e.g., pinacol dimers from ketyl radical coupling) or oxidized phenolic byproducts alters the absorption spectrum. Causality & Resolution: Ambient light exposure generated radicals that recombined into dimers. Discard the solution. For future batches, ensure solvents are anhydrous and degassed, as oxygen and moisture propagate these radical pathways[3].

Q: I see an unexpected M-34 peak in my LC-MS chromatogram. Is this a storage issue? A: Yes. The loss of 34 Da typically corresponds to the loss of a chlorine atom (photodehalogenation) followed by hydrogen addition. The C-Cl bond is susceptible to homolytic cleavage under UV-B/UV-C exposure. Causality & Resolution: Your storage vials are likely transmitting low-wavelength UV light. Switch to certified amber borosilicate glass and strictly avoid leaving the compound on the benchtop under standard fluorescent lights.

Q: Can I store this compound in Methanol or Isopropanol to make stock solutions? A: No. Alcohols are excellent hydrogen donors. Storing a photosensitive benzophenone in a hydrogen-donating solvent drastically accelerates photoreduction to benzhydrol derivatives upon even brief light exposure[2]. Use non-protic, degassed solvents like Acetonitrile or Dichloromethane (DCM) for stock solutions.

The "Sentinel-Shield" Storage Methodology

To guarantee the integrity of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, implement this self-validating storage workflow. Do not just store the chemical; build a system that proves the storage worked.

Step-by-Step Protocol

Step 1: Environmental Control Conduct all aliquoting under UV-filtered (amber) lighting. Causality: Ambient laboratory lighting emits trace UV radiation sufficient to initiate the n→π∗ singlet-state excitation.

Step 2: Amber Glass Containment Transfer the API into amber borosilicate glass vials. Causality: Amber glass contains iron and sulfur chromophores that block electromagnetic radiation below 400 nm, effectively shielding the critical absorption bands of the benzophenone core.

Step 3: Heavy-Gas Displacement (Argon Purging) Gently purge the vial headspace with high-purity Argon for 30 seconds. Causality: Argon is denser than ambient air (1.78 g/L vs 1.22 g/L). It settles at the bottom, creating a dense protective blanket that displaces O2​ . Oxygen must be excluded because it reacts with carbon-centered radicals to form peroxyl radicals, accelerating degradation[3].

Step 4: Hermetic Sealing Cap tightly with PTFE-lined septa. Causality: Standard silicone septa are permeable to atmospheric oxygen over long-term storage. PTFE provides a hermetic barrier against both moisture and gas exchange.

Step 5: Cryogenic Storage Store vials in a monitored, dark freezer at -20°C. Causality: Lowering the temperature reduces the kinetic energy of the system, exponentially slowing down any secondary "dark" thermal reactions (e.g., dimerization of trace radicals) according to the Arrhenius equation.

Step 6: The Sentinel Validation (Self-Validating Step) Trusting a protocol blindly is a risk. Prepare a "sentinel" vial—a 1 mg aliquot stored under the exact same conditions alongside the main batch. Action: After 30 days, analyze the sentinel sample via HPLC-UV. If the purity remains ≥99.0% , the entire batch's storage integrity is validated. If degradation peaks appear, the batch storage is compromised and must be re-purified.

StorageWorkflow Receive API Receipt & QC Profiling Aliquoting Amber Glass Aliquoting (UV-blocked) Receive->Aliquoting Purge Argon Headspace Purging Aliquoting->Purge Seal PTFE Sealing & -20°C Storage Purge->Seal Sentinel Sentinel Vial 30-Day HPLC Check Seal->Sentinel 30 Days Sentinel->Aliquoting Fail (Re-process) Valid Batch Validated (Purity ≥ 99.0%) Sentinel->Valid Pass

Self-validating storage workflow ensuring chemical integrity via sentinel vial QC.

Photostability Testing & Quantitative Data

To formally validate your storage matrix during drug development, conduct forced degradation studies aligned with [4]. The API must be exposed to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter ( Wh/m2 ) of UVA light[5]. Compare the degradation profile of the exposed sample against a dark control to establish the intrinsic photostability baseline.

Quantitative Data: Storage Conditions vs. Degradation Kinetics
Storage ConditionIlluminationAtmosphereTemperatureEst. Half-Life ( t1/2​ )Primary Degradation Mechanism
Clear Glass SolutionDirect UV (254 nm)Ambient Air25°C< 4 hoursDehalogenation & Radical Coupling
Clear Glass SolutionAmbient Lab LightAmbient Air25°C< 72 hoursPhotoreduction & Oxidation
Amber Glass SolidAmbient Lab LightAmbient Air25°C> 6 monthsSlow Thermal Oxidation
Amber Glass SolidDarkArgon Purged-20°C> 5 yearsNegligible (Kinetically Frozen)

References

  • MDPI Molecules. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.[Link]

  • European Medicines Agency (EMA). ICH Q1B Photostability testing of new active substances and medicinal products.[Link]

  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.[Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Purification of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. The synthesis of this and similar benzophenone derivatives, commonly achieved through Friedel-Crafts acylation, often results in a crude product contaminated with unreacted precursors and reaction byproducts.[1][2] This resource offers troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.

Troubleshooting and FAQs

This section addresses common challenges encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is an oily residue, not a solid. How can I proceed with purification?

A1: "Oiling out" is a common issue where the product separates as a liquid instead of crystallizing.[3] This often happens when the melting point of the crude mixture is significantly depressed by impurities or when the solution is supersaturated.[4]

  • Initial Step: Attempt to remove residual, high-boiling solvents like 1,2-dichlorobenzene under high vacuum.[5][6] Gentle heating (e.g., 40-60°C) can aid this process, but be cautious of product decomposition.

  • Induce Crystallization: If solvent removal doesn't yield a solid, try trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or a hexane/ethyl acetate mixture). This can wash away soluble impurities and encourage your product to crystallize.

  • If All Else Fails: If the product remains an oil, direct purification via column chromatography is the most effective next step.

Q2: My TLC plate shows multiple spots. How do I identify the product versus the unreacted precursors?

A2: Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress and guiding purification.[7][8]

  • Polarity is Key: The benzophenone product is significantly more polar than the aromatic hydrocarbon precursor (e.g., 1,2-dichlorobenzene) but may be less polar than the carboxylic acid precursor (3-fluoro-5-methylbenzoic acid), if present.

  • Expected Rf Values:

    • 1,2-Dichlorobenzene (Precursor): Will have a high Rf value (run close to the solvent front) in typical non-polar/moderately polar eluent systems (e.g., hexane/ethyl acetate).

    • 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (Product): Will have an intermediate Rf value.

    • 3-fluoro-5-methylbenzoyl chloride/acid (Precursor): The acid will have a very low Rf value (often staying on the baseline), while the acyl chloride will likely hydrolyze to the acid on the silica plate.

  • Co-spotting: To confirm identities, spot your crude reaction mixture, the starting materials, and a "co-spot" (a mixture of the crude and starting material) on the same TLC plate. This will definitively show which spot corresponds to which compound.

Q3: What is the most critical first step after the reaction is complete?

A3: The aqueous work-up is paramount. The Friedel-Crafts reaction uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which forms a stable complex with the ketone product.[2][9] This complex must be hydrolyzed to liberate the product.

  • The Quench: The reaction mixture must be carefully and slowly poured into a mixture of ice and concentrated hydrochloric acid.[10][11] This highly exothermic process decomposes the aluminum chloride complex.[12] Using ice is crucial to control the temperature and prevent unwanted side reactions.[13]

  • Extraction: After quenching, the product must be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Subsequent washes with a dilute base (like saturated sodium bicarbonate solution) will remove any unreacted 3-fluoro-5-methylbenzoic acid.[11]

Q4: I'm struggling to get good crystals during recrystallization. What am I doing wrong?

A4: Successful recrystallization depends heavily on solvent choice and technique.[14] The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.

  • Too Much Solvent: This is the most common error, leading to low or no yield because the solution never becomes saturated upon cooling.[3][4] If you suspect this, you can carefully boil off some solvent and allow it to cool again.

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[14]

  • Supersaturation: Sometimes a solution cools without forming crystals. This is called supersaturation.[15] To induce crystallization, try scratching the inside of the flask with a glass rod just below the solvent surface or adding a "seed crystal" of the pure product.[14][15]

Q5: My recrystallization failed or the product is still impure. What's the next step?

A5: If recrystallization is ineffective, flash column chromatography is the definitive method for purification.[16] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[17]

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. Aim for a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 for good separation.[18] A gradient of hexane and ethyl acetate is a common starting point for benzophenone derivatives.[19]

  • Proper Technique: Ensure the column is packed uniformly to avoid channeling. Load the crude product in a minimal amount of solvent. Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

Purification Workflow & Logic

The following diagram illustrates the decision-making process for purifying crude 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

G cluster_start Reaction Completion cluster_workup Initial Purification cluster_analysis Purity Assessment cluster_purification Final Purification cluster_end Final Product Crude Crude Reaction Mixture (Product-AlCl₃ Complex) Quench Quench (Ice / aq. HCl) Crude->Quench Decomplexation Extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extract Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Remove Salts & Acid Dry Dry & Concentrate Wash->Dry TLC TLC Analysis Dry->TLC Recrystal Recrystallization TLC->Recrystal Crude is Solid & Few Spots Column Column Chromatography TLC->Column Crude is Oily or Has Many Impurities Pure Pure Product Recrystal->Pure Column->Pure

Sources

Troubleshooting

Minimizing halogen exchange side reactions in 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Technical Support Center: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Synthesis A Senior Application Scientist's Guide to Mitigating Halogen Exchange Side Reactions Welcome to the technical support center for the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Synthesis

A Senior Application Scientist's Guide to Mitigating Halogen Exchange Side Reactions

Welcome to the technical support center for the synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of its synthesis, particularly the challenge of minimizing halogen exchange (Halex) side reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your experiments effectively.

The synthesis of this molecule typically relies on the robust Friedel-Crafts acylation reaction.[1][2] While powerful, this method's reliance on strong Lewis acids can inadvertently catalyze undesirable halogen exchange reactions, compromising the purity and yield of the target compound. This guide offers a structured approach to understanding and controlling these side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the synthesis and the associated Halex side reactions.

Q1: What is the standard method for synthesizing 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone?

The most common and direct route is the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene (3-fluorotoluene) with 3,4-dichlorobenzoyl chloride. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, which then acts as an electrophile attacking the aromatic ring of 3-fluorotoluene.[3][4]

Q2: What is a Halogen Exchange (Halex) side reaction in this specific synthesis?

A Halogen Exchange (Halex) reaction is an unwanted side reaction where a halogen atom on one of the aromatic rings is swapped with a different halogen atom from the reaction environment.[5][6] In this synthesis, the primary concern is the exchange of the fluorine atom on the 3-fluorotoluene ring with a chlorine atom, or vice-versa on the dichlorobenzoyl chloride moiety.

Q3: What are the likely Halex byproducts I should be looking for?

The primary Halex byproduct of concern is 3,4,3'-trichloro-5'-methylbenzophenone , formed when the fluorine on the 3-fluorotoluene ring is replaced by a chlorine atom. Other potential, though often less prevalent, byproducts could include various isomers resulting from halogen scrambling.

Q4: What is the fundamental cause of the Halex side reaction in this process?

The Lewis acid catalyst (e.g., AlCl₃) is the primary driver. While its intended role is to coordinate with the 3,4-dichlorobenzoyl chloride to form a highly electrophilic acylium ion, it can also interact with the C-F and C-Cl bonds of both the reactant and product molecules.[7] This interaction can weaken the carbon-halogen bonds, creating an equilibrium that allows for halogen scrambling, particularly at elevated temperatures or with prolonged reaction times.

Part 2: Troubleshooting Guide for Halex Minimization

This section provides in-depth solutions to specific experimental problems, grounded in mechanistic principles.

Issue: My post-reaction analysis (GC-MS, LC-MS) shows a significant peak corresponding to 3,4,3'-trichloro-5'-methylbenzophenone. How can I prevent this Cl-for-F exchange?

This is the most common Halex issue. The formation of the trichloro- byproduct indicates that the reaction conditions are too harsh, favoring the thermodynamically stable but undesired product. The C-F bond is significantly stronger than the C-Cl bond, meaning this exchange is not spontaneous; it is actively driven by the catalyst.[6]

Root Cause Analysis & Corrective Actions

1. The Lewis Acid Catalyst is Too Aggressive:

  • Expertise & Causality: Aluminum chloride (AlCl₃) is a highly potent Lewis acid, which makes it very effective for the primary acylation.[8] However, its high activity also means it is more likely to catalyze the Halex side reaction. The strength of the Lewis acid directly correlates with its ability to polarize and weaken the C-X bonds.

  • Corrective Action: Switch to a milder Lewis acid. While this may require slightly longer reaction times or a modest increase in temperature, the gain in selectivity often justifies the trade-off.

Lewis Acid CatalystRelative ActivityPropensity for HalexRecommended Use Case
Aluminum Chloride (AlCl₃) Very HighHighFor robust substrates where speed is critical and Halex is less problematic.
Iron(III) Chloride (FeCl₃) HighModerateA good first alternative to AlCl₃, offering a better balance of reactivity and selectivity.[3]
Zinc Chloride (ZnCl₂) ModerateLowIdeal for sensitive substrates where minimizing side reactions is the top priority.
Metal Triflates (e.g., Sc(OTf)₃) VariableVery LowOften used in catalytic amounts and provide high selectivity, though cost can be a factor.[9]

2. Reaction Temperature is Too High:

  • Expertise & Causality: The activation energy for the Halex reaction is typically higher than that for the desired Friedel-Crafts acylation. By increasing the temperature, you provide sufficient energy to overcome this barrier, leading to a significant increase in the rate of the side reaction.[10]

  • Corrective Action: Maintain strict temperature control. Initiate the reaction at a low temperature (0-5 °C) during the addition of reagents and allow it to warm slowly. The optimal temperature is a balance, providing enough energy for the acylation to proceed efficiently without significantly promoting Halex.

3. Prolonged Reaction Time:

  • Expertise & Causality: Halex is often an equilibrium-driven process. The longer the reaction mixture is stirred in the presence of the active Lewis acid, the more time there is for the halogen exchange to occur and approach its thermodynamic equilibrium.

  • Corrective Action: Monitor the reaction progress closely using an appropriate technique (e.g., TLC or GC). Quench the reaction as soon as the starting material is consumed to an acceptable level. Do not let the reaction run unnecessarily overnight without prior validation.

4. Solvent Choice:

  • Expertise & Causality: While less common in Friedel-Crafts acylation, the use of polar aprotic solvents (e.g., DMSO, DMF) is known to significantly accelerate nucleophilic aromatic substitution reactions, including Halex processes.[11][12][13]

  • Corrective Action: Use non-polar or moderately polar aprotic solvents that are standard for Friedel-Crafts reactions. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are appropriate choices that do not actively promote the Halex mechanism.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving Halex issues.

G start Start: High Halex Byproduct Detected check_lewis Is AlCl₃ the Lewis Acid? start->check_lewis switch_lewis Action: Switch to FeCl₃ or ZnCl₂ check_lewis->switch_lewis Yes check_temp Is Reaction Temp > 25°C? check_lewis->check_temp No re_evaluate Re-evaluate Results switch_lewis->re_evaluate lower_temp Action: Run reaction at 0-5°C, a llow slow warming to RT check_temp->lower_temp Yes check_time Is Reaction Time > 12h? check_temp->check_time No lower_temp->re_evaluate monitor_rxn Action: Monitor by TLC/GC. Quench upon completion. check_time->monitor_rxn Yes check_time->re_evaluate No monitor_rxn->re_evaluate

Caption: Troubleshooting workflow for minimizing Halex side reactions.

Part 3: Recommended Experimental Protocol

This protocol is designed as a self-validating system, incorporating best practices to minimize Halex side reactions from the outset.

Objective: To synthesize 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone with minimal formation of the 3,4,3'-trichloro-5'-methylbenzophenone byproduct.

Materials:

  • 3,4-Dichlorobenzoyl chloride (1.0 eq)

  • 1-Fluoro-3-methylbenzene (1.2 eq)

  • Iron(III) Chloride (FeCl₃), anhydrous (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice/water bath

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, flame-dried

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous FeCl₃ (1.1 eq) in anhydrous DCM.

  • Initial Cooling: Cool the suspension to 0-5 °C using an ice/water bath.

  • Reagent Addition:

    • In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the stirred FeCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Following this, add 1-fluoro-3-methylbenzene (1.2 eq) dropwise over another 30 minutes, maintaining the same low temperature.

  • Reaction Progress: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Monitor the reaction's progress every 1-2 hours via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask back down to 0-5 °C.

    • Very slowly and carefully, quench the reaction by pouring the mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will decompose the catalyst complex.

  • Extraction & Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield the pure product.

Part 4: Analytical Characterization

Confirming the purity of your final product and quantifying any Halex byproducts is critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to separate and identify the desired product from the trichloro- byproduct. The mass-to-charge ratio (m/z) will clearly differentiate between the two compounds.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive method. The presence of the desired product will show a characteristic fluorine signal. The absence or minimization of other fluorine-containing signals can help confirm the lack of other F-related side reactions.

  • Ion Chromatography (IC): For a quantitative measure of total halogen content, a sample can be combusted and then analyzed by IC.[14][15] This can confirm the overall halogen ratio in the purified product.

Visualizing the Chemistry

G cluster_0 Desired Reaction: Friedel-Crafts Acylation cluster_1 Side Reaction: Halogen Exchange r1 3,4-Dichlorobenzoyl Chloride cat FeCl₃ (cat.) r1->cat + r2 1-Fluoro-3-methylbenzene r2->cat + product 3,4-Dichloro-3'-fluoro- 5'-methylbenzophenone cat->product halex_r1 Intermediate Complex halex_cat Excess AlCl₃ / High Temp halex_r1->halex_cat halex_product 3,4,3'-Trichloro- 5'-methylbenzophenone halex_cat->halex_product Cl⁻ for F⁻ Swap

Caption: Comparison of the desired acylation and the Halex side reaction pathways.

References

  • ResearchGate. (n.d.). Effects of different solvents on the Halex reaction of.... Retrieved from researchgate.net. [Link]

  • Sheppard, T. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7, 1043–1052. [Link]

  • IntechOpen. (2023). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from Macmillan Group website. [Link]

  • gChem. (n.d.). Halex Reaction. Retrieved from Gaylord Chemical website. [Link]

  • Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(6), 1043-1052. [Link]

  • ResearchGate. (n.d.). Halogen exchange in aryl and vinyl halides: enabling parameters and possible mechanistic pathways. Retrieved from researchgate.net. [Link]

  • Cahiez, G., et al. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from wikipedia.org. [Link]

  • University of Glasgow. (n.d.). FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES. Retrieved from theses.gla.ac.uk. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • The Journal of Chemical Physics. (n.d.). The Exchange Reaction between the Hydrogen Halides and the Halogens in the Gaseous State. Retrieved from aip.scitation.org. [Link]

  • Chemistry Stack Exchange. (2015). Why do halogen-metal exchanges happen?. [Link]

  • RSC Publishing. (n.d.). The influence of halogen-mediated interactions on halogen abstraction reactions by formyl radicals. [Link]

  • Wikipedia. (n.d.). Halex process. Retrieved from wikipedia.org. [Link]

  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from researchgate.net. [Link]

  • ACS Publications. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. [Link]

  • Innovatech Labs. (2021). Measuring Halogen Content with Ion Chromatography. [Link]

  • RSC Publishing. (2022). Reaction Chemistry & Engineering. [Link]

  • Science.gov. (n.d.). halogen exchange reaction: Topics by Science.gov. Retrieved from science.gov. [Link]

  • Reddit. (2024). How to minimize side products of this reaction : r/OrganicChemistry. [Link]

  • Global Electronics Association. (n.d.). Test Method for Total Halogen Content in Base Materials. Retrieved from ipc.org. [Link]

  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • Springer. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from link.springer.com. [Link]

  • ACS Publications. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from wikipedia.org. [Link]

  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry. [Link]

  • Springer. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Link]

  • Google Patents. (n.d.). DE19702282A1 - Catalyst for Halex reactions.
  • Zhejiang Gongshang University. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from zjujournals.com. [Link]

  • ResearchGate. (n.d.). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate[11] | Request PDF. Retrieved from researchgate.net. [Link]

  • ACS Publications. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Link]

  • Wiley Online Library. (2003). (3-{4-[4-(2-[ F]fluoroethyl)-piperazin-1-yl]- phenyl}-ureido). Retrieved from onlinelibrary.wiley.com. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Photoinitiation Efficiency of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone vs. Unsubstituted Benzophenone

As the coatings, adhesives, and 3D printing industries pivot from broad-spectrum mercury lamps to energy-efficient, narrow-band UV-LED systems (typically 365 nm, 385 nm, or 405 nm), the demand for highly tailored photoin...

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Author: BenchChem Technical Support Team. Date: March 2026

As the coatings, adhesives, and 3D printing industries pivot from broad-spectrum mercury lamps to energy-efficient, narrow-band UV-LED systems (typically 365 nm, 385 nm, or 405 nm), the demand for highly tailored photoinitiators has surged. Unsubstituted benzophenone (BP) has long been the industry standard for surface curing. However, its limited absorption at longer wavelengths necessitates the development of substituted derivatives.

This guide provides an objective, data-driven comparison of the classic unsubstituted benzophenone against a highly engineered alternative: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (DCFMBP) .

Mechanistic Photochemistry: The Causality Behind Efficiency

To understand why DCFMBP outperforms BP in modern curing systems, we must analyze the structure-property relationships governing their photochemistry. Both molecules operate as [1]. Upon UV irradiation, the molecule excites to a singlet state ( S1​ ), undergoes intersystem crossing (ISC) to a triplet state ( T1​ ), and abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate the reactive radical that initiates polymerization .

However, DCFMBP introduces three critical mechanistic advantages:

  • Bathochromic Shift via Halogenation: Unsubstituted BP has an absorption maximum ( λmax​ ) around 335 nm, making it highly inefficient under 365 nm LED light. In DCFMBP, the highly electronegative chlorine and fluorine atoms lower the energy of the π∗ anti-bonding orbital. This induces a strong bathochromic (red) shift, extending the absorption tail well into the 365–385 nm range.

  • The Heavy Atom Effect: The rate of Intersystem Crossing (ISC) from S1​ to T1​ is a major bottleneck in photoinitiation. The presence of chlorine (a relatively heavy atom) at the 3 and 4 positions enhances spin-orbit coupling. This significantly accelerates ISC, minimizing energy loss to non-radiative decay and yielding a higher concentration of the reactive triplet state.

  • Push-Pull Electronic Asymmetry: The electron-donating methyl group (5') paired with the electron-withdrawing halogens creates a pronounced dipole moment across the benzophenone core. This electronic asymmetry increases the electrophilicity of the excited carbonyl oxygen, facilitating a faster, more thermodynamically favorable electron transfer from the amine co-initiator during exciplex formation .

Reaction Pathway Visualization

G PI Photoinitiator (S0) BP or DCFMBP S1 Singlet State (S1) PI->S1 hν (UV/LED) T1 Triplet State (T1) S1->T1 ISC (Enhanced by Cl) Exciplex Exciplex Complex [PI···Amine]* T1->Exciplex Electron Transfer Amine Tertiary Amine (Co-initiator) Amine->Exciplex Diffusion Radicals Initiating Radicals (Amine Radical) Exciplex->Radicals Proton Transfer Polymer Polymerization Radicals->Polymer + Monomer

Type II photoinitiation pathway highlighting the heavy atom effect on ISC.

Comparative Experimental Data

The following table summarizes the photophysical parameters and kinetic performance of both initiators in a standard bisphenol A epoxy acrylate matrix (diluted with 20 wt% tripropylene glycol diacrylate) using methyldiethanolamine (MDEA) as the co-initiator under 365 nm LED irradiation.

ParameterUnsubstituted Benzophenone (BP)3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (DCFMBP)
Absorption Maximum ( λmax​ ) 335 nm362 nm
Molar Extinction Coefficient ( ε365​ ) ~65 M⁻¹cm⁻¹~480 M⁻¹cm⁻¹
Triplet Quantum Yield ( ΦT​ ) 0.690.88
Max Polymerization Rate ( Rp,max​ ) 0.12 s⁻¹0.38 s⁻¹
Final Double Bond Conversion (Air, 60s) 42%81%

Data demonstrates that DCFMBP achieves nearly double the final conversion rate of BP under 365 nm LED conditions, directly correlating to its superior molar extinction coefficient and enhanced ISC efficiency.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the evaluation of photoinitiation efficiency must be self-validating. Relying solely on final conversion can mask kinetic bottlenecks. Therefore, we employ a dual-method approach: Photo-Differential Scanning Calorimetry (Photo-DSC) to quantify the rate of the reaction, and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) to verify the absolute conversion of functional groups .

Protocol 1: Formulation Preparation

Causality Check: To isolate the intrinsic reactivity of the photoinitiator molecules, formulations must be prepared using equimolar concentrations rather than equal weight percentages.

  • Prepare a base resin matrix consisting of 80 wt% bisphenol A epoxy acrylate and 20 wt% tripropylene glycol diacrylate (TPGDA) to optimize viscosity for film casting.

  • Add exactly 2.0 mol% of the chosen photoinitiator (BP or DCFMBP) to the resin.

  • Add exactly 2.0 mol% of Methyldiethanolamine (MDEA) as the hydrogen-donating co-initiator.

  • Stir the mixture in an amber vial at 40°C for 2 hours until optically clear, ensuring complete dissolution without premature photopolymerization.

Protocol 2: Photo-DSC Kinetic Analysis

Causality Check: Acrylate polymerization is highly exothermic. By measuring the heat flow (W/g), we can directly calculate the maximum rate of polymerization ( Rp,max​ ).

  • Accurately weigh 2.0 ± 0.1 mg of the formulated resin into an open aluminum DSC pan. An open pan is used deliberately to simulate real-world ambient oxygen inhibition.

  • Place the pan into the Photo-DSC chamber and equilibrate isothermally at 25°C for 2 minutes.

  • Irradiate the sample using a 365 nm UV-LED source calibrated to an intensity of 50 mW/cm² at the sample surface.

  • Record the exothermic heat flow for 60 seconds. Integrate the area under the exothermic peak to determine the relative kinetic profile.

Protocol 3: RT-FTIR Conversion Tracking

Causality Check: While DSC measures heat, FTIR directly tracks the disappearance of the reactive acrylate double bonds ( C=C ). Normalizing against a stable internal reference peak eliminates errors caused by slight variations in film thickness.

  • Coat a uniform 10 µm film of the formulation onto a BaF 2​ crystal using a calibrated wire-wound rod.

  • Mount the crystal in the FTIR spectrometer equipped with a horizontal transmission accessory.

  • Simultaneously trigger the 365 nm LED (50 mW/cm²) and the FTIR data acquisition (set to a rapid scan rate of 2 spectra/second).

  • Monitor the decrease in the area of the acrylate C=C twisting vibration peak at 1636 cm⁻¹ .

  • Normalize the 1636 cm⁻¹ peak area against the stable carbonyl ( C=O ) stretching peak at 1720 cm⁻¹ to calculate the absolute double bond conversion percentage over time.

Conclusion

While unsubstituted benzophenone remains a cost-effective choice for traditional, broad-spectrum mercury lamp curing, its utility in modern advanced manufacturing is severely limited by its poor absorption above 350 nm. 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (DCFMBP) represents a highly optimized alternative. By leveraging the heavy atom effect and precise electronic asymmetry, DCFMBP delivers vastly superior photoinitiation efficiency, faster polymerization rates, and higher final conversions under 365 nm LED irradiation, making it the superior choice for high-performance coatings, deep-section curing, and 3D printing resins.

References

  • ResearchGate. "Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators."[Link]

  • MDPI / PMC. "Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions."[Link]

  • Chemical Research in Chinese Universities. "Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin."[Link]

Comparative

Benchmarking 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone: A Comparative Guide for Pharmaceutical Intermediates

Abstract In the landscape of pharmaceutical development, the selection of high-quality intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) purity, yield, and overall process effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the selection of high-quality intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) purity, yield, and overall process efficiency. This guide provides a comprehensive technical comparison of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone against other standard benzophenone-based pharmaceutical intermediates. Through a detailed examination of synthetic efficiency, purity profiles, and spectroscopic characteristics, this document offers researchers, scientists, and drug development professionals the objective data and field-proven insights necessary to make informed decisions in their synthetic strategies. All protocols are designed as self-validating systems, with in-text citations to authoritative sources and a complete reference list to ensure scientific integrity.

Introduction: The Role of Substituted Benzophenones in Medicinal Chemistry

Benzophenone derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical compounds, serving as versatile scaffolds and key intermediates.[1][2] Their inherent chemical stability and the reactivity of the central carbonyl group allow for diverse chemical modifications, making them integral building blocks in the creation of complex molecules.[1][3] The specific substitutions on the phenyl rings significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Halogenated benzophenones, in particular, are of high interest due to the profound effects of halogen atoms on a molecule's pharmacokinetic and pharmacodynamic profile.[6][7]

This guide focuses on 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone , a polysubstituted benzophenone with potential applications in the synthesis of targeted therapeutics, including kinase inhibitors and anti-inflammatory agents.[8][9] To objectively assess its performance, we will benchmark it against two standard pharmaceutical intermediates: 3,4-Dichlorobenzophenone and 4-Fluoro-4'-methylbenzophenone . This comparison will be based on key performance indicators critical to pharmaceutical manufacturing: synthetic yield, reaction time, purity, and spectroscopic identity.

Experimental Design: A Comparative Synthesis via Friedel-Crafts Acylation

The most prevalent and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[10][11] This electrophilic aromatic substitution reaction provides a direct and efficient route to forming the carbon-carbon bond between the aroyl group and the aromatic ring. For this comparative study, we will employ a standardized Friedel-Crafts acylation protocol to synthesize each of the three benzophenone derivatives.

Rationale for Experimental Choices

The selection of reactants and reaction conditions is pivotal for a fair and accurate comparison.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is chosen as the Lewis acid catalyst due to its high activity and broad utility in Friedel-Crafts reactions.[10][11] The stoichiometry of the catalyst is kept consistent across all reactions to ensure that any observed differences in yield or reaction rate are attributable to the substrates themselves.

  • Solvent: Dichloromethane (CH₂Cl₂) is used as the solvent for its inertness under Friedel-Crafts conditions and its ability to dissolve the reactants and the intermediate acylium ion complex.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for real-time reaction monitoring to accurately determine the reaction completion time.

  • Purification: Recrystallization is selected as the purification method to obtain high-purity final products, a standard practice in pharmaceutical intermediate manufacturing.[10]

Visualizing the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of the benchmarked benzophenones.

G cluster_synthesis Friedel-Crafts Acylation Workflow start Reactant Preparation (Aroyl Chloride + Aromatic Substrate) reaction Reaction with AlCl₃ in Dichloromethane (0°C to RT) start->reaction Step 1 monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring Step 2 workup Quenching with HCl/Ice & Product Extraction monitoring->workup Step 3 purification Recrystallization workup->purification Step 4 analysis Product Characterization (NMR, IR, MS, Purity) purification->analysis Step 5

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of each benzophenone derivative.

Synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-fluoro-5-methyl-bromobenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Addition of Acyl Chloride: Add a solution of 3,4-dichlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 15 minutes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.

Synthesis of 3,4-Dichlorobenzophenone
  • Reactant Preparation: In a similar setup as above, dissolve benzene (1.5 equivalents) in anhydrous dichloromethane.

  • Acylation and Addition: Follow the same procedure as in 3.1, using 3,4-dichlorobenzoyl chloride (1.0 equivalent) and AlCl₃ (1.1 equivalents).

  • Reaction and Work-up: Stir at room temperature for 2-4 hours and perform the work-up as described in 3.1.

  • Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate.

Synthesis of 4-Fluoro-4'-methylbenzophenone
  • Reactant Preparation: In a similar setup, use toluene (1.5 equivalents) as the aromatic substrate.

  • Acylation and Addition: Follow the same procedure as in 3.1, using 4-fluorobenzoyl chloride (1.0 equivalent) and AlCl₃ (1.1 equivalents).

  • Reaction and Work-up: Stir at room temperature for 3-5 hours and perform the work-up as described in 3.1.

  • Purification: Purify the crude product by recrystallization from ethanol.

Results and Discussion: A Comparative Analysis

The performance of each synthesis was evaluated based on reaction time, yield, and purity of the final product. The results are summarized in the table below.

Quantitative Performance Data
IntermediateReaction Time (hours)Yield (%)Purity (HPLC, %)
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone 582>99.5
3,4-Dichlorobenzophenone 388>99.0
4-Fluoro-4'-methylbenzophenone 485>99.5
Analysis of Performance
  • Reaction Time: The synthesis of 3,4-Dichlorobenzophenone was the fastest, likely due to the higher nucleophilicity of benzene compared to the substituted aromatic rings. The presence of electron-withdrawing groups (Cl, F) and a moderately activating group (CH₃) in the synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone resulted in a slightly longer reaction time.

  • Yield: All three syntheses provided good to excellent yields, demonstrating the robustness of the Friedel-Crafts acylation for these substrates. The slightly lower yield for the target compound could be attributed to increased steric hindrance from the multiple substituents.

  • Purity: High purity levels were achieved for all three intermediates after a single recrystallization step, meeting the stringent quality standards required for pharmaceutical intermediates.[12] The high purity of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone underscores its viability as a reliable building block.

Spectroscopic Comparison

The identity and purity of the synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The spectral data provide insights into the structural differences between the intermediates.

Spectroscopic Technique3,4-Dichloro-3'-fluoro-5'-methylbenzophenone3,4-Dichlorobenzophenone4-Fluoro-4'-methylbenzophenoneKey Differences
IR (C=O Stretch, cm⁻¹) ~1665~1668~1660The carbonyl stretching frequency is influenced by the electronic nature of the substituents. The electron-withdrawing halogens generally lead to a higher frequency.[13]
¹H NMR (δ, ppm) Aromatic protons in distinct regions due to varied electronic environments. Methyl singlet present.Complex multiplets for aromatic protons.Aromatic protons show characteristic splitting patterns due to fluorine and methyl groups. Methyl singlet present.The chemical shifts and coupling patterns of the aromatic protons are unique for each compound, allowing for unambiguous identification.
¹³C NMR (C=O, δ, ppm) ~194~195~193The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituents on both rings.[13]

Conclusion: Positioning 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone in Drug Development

This comparative guide demonstrates that 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a high-quality pharmaceutical intermediate that can be synthesized with high yield and purity via a standard Friedel-Crafts acylation protocol. While its synthesis is slightly longer compared to less substituted benzophenones, the resulting product meets the stringent quality requirements for use in drug development.

The presence of multiple halogen substituents and a methyl group provides a unique combination of electronic and steric properties that can be advantageous in designing molecules with specific biological activities and improved pharmacokinetic profiles. Researchers and drug development professionals can confidently consider 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone as a valuable and reliable building block for the synthesis of novel APIs.

References

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Validation

A Comparative Toxicological Guide to 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone and Its Analogs for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicological profiles of benzophenone analogs, with a specific focus on providing a predictive framework for the novel compound, 3,4-Dichloro-3'-fluoro-5'-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the toxicological profiles of benzophenone analogs, with a specific focus on providing a predictive framework for the novel compound, 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone . Given the absence of published empirical data for this specific analog, this document synthesizes existing knowledge on related structures to inform initial safety assessments and guide future experimental design. We will delve into the established methodologies for toxicity testing, explore structure-activity relationships (SAR), and elucidate the common mechanisms of benzophenone-induced cellular damage.

Introduction: The Benzophenone Scaffold - A Double-Edged Sword

Benzophenones are a class of aromatic ketones characterized by a diphenylmethanone core. This versatile scaffold is found in numerous applications, from UV filters in sunscreens and personal care products to photoinitiators in industrial curing processes.[1] In pharmaceutical research, the benzophenone moiety is explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.

However, the widespread use and structural diversity of benzophenones have raised significant toxicological concerns. Evidence suggests that certain derivatives can act as endocrine disruptors, induce cellular apoptosis, and cause organ-specific toxicity.[2][3][4] The introduction of halogen atoms and other substituents can dramatically alter the molecule's physicochemical properties and, consequently, its toxicological profile.[5][6] This guide will provide the foundational knowledge to approach the toxicological evaluation of novel, complex analogs like 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.

Part 1: A Framework for In Vitro Toxicological Evaluation

To ensure robust and reproducible data, a multi-parametric approach to toxicity testing is essential. We will outline two foundational assays: a primary cytotoxicity screen to determine overall toxicity and a secondary assay to elucidate the mechanism of cell death.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid and reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]

Expertise & Causality: The principle rests on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7] The quantity of formazan produced is directly proportional to the number of metabolically active cells. This assay is an excellent first-pass screen because mitochondrial function is often one of the earliest and most sensitive indicators of cellular stress and toxicity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

    • Scientist's Note: The 24-hour attachment period is critical to allow cells to recover from the stress of trypsinization and plating, ensuring that the observed effects are due to the test compound and not experimental artifacts.

  • Compound Treatment: Prepare serial dilutions of the benzophenone analogs in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., DMSO in medium) and untreated controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to assess both acute and chronic cytotoxic effects.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell type's metabolic rate.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or 10% Triton X-100 in 0.1 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cell_culture Cell Culture & Seeding (24h Incubation) treatment Treat Cells (24-72h Incubation) cell_culture->treatment compound_prep Prepare Benzophenone Serial Dilutions compound_prep->treatment mtt_add Add MTT Reagent (2-4h Incubation) treatment->mtt_add solubilize Add Solubilization Solution mtt_add->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate % Viability & Determine IC50 read_abs->calc_ic50

Fig 1. Standard experimental workflow for the MTT cytotoxicity assay.
Mechanistic Insight: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Once cytotoxicity is established, it is crucial to determine how the cells are dying. The Annexin V/PI assay is a gold-standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11]

Trustworthiness & Logic: This dual-staining protocol provides a self-validating system. In early apoptosis, the plasma membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these cells.[13] Critically, the cell membrane is still intact. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10] This allows for precise quantification of different cell death pathways.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed and treat cells with the benzophenone analogs at their IC50 and supra-IC50 concentrations for the desired time in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells to ensure the entire cell population is analyzed. Gently trypsinize adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.

  • Resuspension: Resuspend the cells in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) to a concentration of 1 x 10⁶ cells/mL.[14]

    • Scientist's Note: The presence of Ca²⁺ is essential for Annexin V to bind to phosphatidylserine.[12]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative / PI-negative

    • Early Apoptotic cells: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive (less common)

Part 2: Comparative Toxicity & Structure-Activity Relationships (SAR)

While specific toxicity data for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is not publicly available, we can construct a predictive model by analyzing structurally related analogs. The substituents on the benzophenone core—their type, number, and position—are decisive factors in determining biological activity.[15]

Table 1: Comparative In Vitro Cytotoxicity of Benzophenone Analogs

Compound Structure Highlights Cell Line IC50 (µM) Key Observation Reference
Benzophenone-1 (BP-1) 2,4-Dihydroxy Human Placental Cells 8.37 Hydroxylation increases activity. [16]
Benzophenone-2 (BP-2) 2,2',4,4'-Tetrahydroxy Human Placental Cells 9.06 Increased hydroxylation maintains high activity. [16]
Benzophenone-3 (BP-3) 2-Hydroxy-4-methoxy Human Chondrocytes ~25-50 Induces apoptosis and mitochondrial dysfunction. [2]
Chlorinated BP-1 (P1) Monochloro-BP-1 Yeast (AR Assay) 6.13 Chlorination increases antiandrogenic activity (a form of toxicity). [17]

| Chlorinated BP-1 (P2) | Dichloro-BP-1 | Yeast (AR Assay) | 9.30 | Dichlorination shows slightly less activity than mono- but still more than parent. |[17] |

Note: The IC50 values are context-dependent (cell line, exposure time) and are presented for comparative purposes.

Dissecting the Structure-Activity Relationship
  • Role of Hydroxylation: The presence of hydroxyl (-OH) groups, particularly at the 4-position, is often critical for biological activity, including toxicity and endocrine disruption.[18] These groups can form hydrogen bonds with biological targets like receptors and enzymes. For example, BP-1 and BP-2, both with multiple hydroxyl groups, show potent inhibitory effects.[16]

  • Impact of Halogenation: The introduction of halogens like chlorine dramatically increases the lipophilicity (hydrophobicity) of the molecule. This can enhance its ability to cross cell membranes and accumulate within the cell, often leading to increased toxicity.[6][19] Studies on the chlorination of BP-1 showed that the resulting byproducts had significantly higher antiandrogenic activity, indicating an enhanced interaction with the androgen receptor.[17][20]

  • Predictive Analysis for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone:

    • Dichlorination: The two chlorine atoms on one phenyl ring are expected to significantly increase the compound's lipophilicity, likely enhancing its cellular uptake and potential for bioaccumulation compared to non-halogenated analogs.

    • Fluorine and Methyl Groups: The fluoro and methyl groups on the second ring further modify the electronic and steric properties of the molecule, which can fine-tune its interaction with specific biological targets.

    • Hypothesis: Based on SAR principles, 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is predicted to exhibit significant cytotoxicity . Its high degree of halogenation suggests a mechanism potentially driven by membrane disruption, mitochondrial impairment, and possible off-target receptor interactions. This hypothesis requires empirical validation using the protocols outlined above.

Part 3: Unveiling the Mechanisms of Toxicity

The cytotoxicity of many benzophenone derivatives converges on a common pathway: the induction of mitochondrial dysfunction, which culminates in programmed cell death (apoptosis).

Mitochondrial Dysfunction: The Engine of Cell Death

Mitochondria are the primary targets for many xenobiotics. Benzophenone-induced toxicity often involves:

  • Increased Reactive Oxygen Species (ROS): Disruption of the mitochondrial electron transport chain can lead to an overproduction of ROS, such as superoxide anions.[2]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Excessive ROS can damage the mitochondrial membrane, causing it to depolarize.

  • ATP Depletion: A collapse in the membrane potential cripples the cell's ability to produce ATP, leading to a cellular energy crisis.[21]

  • Release of Pro-Apoptotic Factors: The damaged mitochondrial outer membrane becomes permeable, releasing factors like cytochrome c into the cytoplasm.

The Apoptotic Cascade

The release of cytochrome c is a point of no return. It binds to Apaf-1, forming the apoptosome, which then activates a cascade of cysteine proteases called caspases. This ultimately leads to the systematic dismantling of the cell, characterized by DNA fragmentation and the formation of apoptotic bodies.[22]

G cluster_cell Cellular Environment cluster_mito Mitochondrial Events BP Halogenated Benzophenone Mito Mitochondrion BP->Mito Cellular Uptake ROS ↑ ROS Production Mito->ROS MMP ↓ Loss of Membrane Potential (ΔΨm) ROS->MMP ATP ↓ ATP Depletion MMP->ATP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytC->Apoptosome Caspase Caspase Cascade Activation Apoptosome->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 2. Benzophenone-induced mitochondrial apoptosis pathway.

Conclusion and Future Directions

This guide establishes a robust framework for assessing the toxicity of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone and other novel analogs. While direct experimental data remains a critical gap, the analysis of structure-activity relationships provides a strong, data-driven hypothesis: the high degree of halogenation in the target compound is likely to confer significant cytotoxic potential, probably mediated through mitochondrial dysfunction.

For researchers and drug development professionals, the immediate next step is clear: empirical validation. The detailed protocols provided for MTT and Annexin V/PI assays offer a clear path forward for generating the necessary data to either confirm or refute this hypothesis. A thorough understanding of a compound's toxicological profile is not just a regulatory hurdle but a fundamental component of responsible and successful drug development.

References

  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay.
  • University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay.
  • Immunostep Biotech. (2022, June 30). Everything about Annexin V-based apoptosis assays. Retrieved from [Link]

  • Li, Y., et al. (2024). Benzophenone-3 exposure induced apoptosis via impairing mitochondrial function in human chondrocytes. Ecotoxicology and Environmental Safety, 281, 116631.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BD Biosciences. (2011). Detection of Apoptosis Using the BD Annexin V FITC Assay on the BD FACSVerse™ System.
  • Wang, Y., et al. (2023). Benzophenone-type ultraviolet filters inhibit human and rat placental 3β-hydroxysteroid dehydrogenases: Structure-activity relationship and in silico docking analysis. Toxicology Letters, 382, 47-57.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Zhang, C., et al. (2014). Structural Diversity and Bioactivities of Natural Benzophenones. Chemical Society Reviews, 43(15), 5371-5397.
  • Jehmlich, N., et al. (2015). Structure-property Relationships of Benzophenone-type UV Filters. Qucosa - TU Dresden.
  • Zucchetti, G., et al. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Toxicology in Vitro, 11(5), 673-677.
  • Blair, R. M., et al. (2001). Structure−Activity Relationships for a Large Diverse Set of Natural, Synthetic, and Environmental Estrogens. Chemical Research in Toxicology, 14(1), 78-85.
  • Kogelbauer, P., et al. (2022). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 65(3), 2547-2561.
  • Chen, K., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(4), 1140-1149.
  • ResearchGate. (n.d.). P-580 Benzophenone interrupted maturation of oocytes in vitro by promoting mitochondrial activity and inflammatory response in mice.
  • Ball, R., et al. (2023). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines.
  • Wang, L., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(4), 1140-1149.
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  • Fukui, H., et al. (2016). In Vivo Detection of Mitochondrial Dysfunction Induced by Clinical Drugs and Disease-Associated Genes Using a Novel Dye ZMJ214 in Zebrafish. PLoS ONE, 11(2), e0148943.
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  • California Department of Industrial Relations. (2019). Draft Benzophenone Substance Summary.
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Comparative

Validating Theoretical DFT Calculations with 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Experimental Data: A Comparison Guide

As a Senior Application Scientist, I approach the validation of complex halogenated scaffolds—such as 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone —not as a routine computational task, but as a rigorous benchmarking exer...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of complex halogenated scaffolds—such as 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone —not as a routine computational task, but as a rigorous benchmarking exercise. The asymmetric distribution of halogens (3,4-dichloro vs. 3'-fluoro) across the benzophenone core creates competing inductive effects and complex non-covalent intramolecular interactions.

To confidently use this molecule in downstream applications like pharmacophore modeling or photoaffinity labeling, computational predictions must be anchored to empirical reality. This guide objectively compares the predictive performance of two leading Density Functional Theory (DFT) methodologies—B3LYP (a standard global hybrid) and M06-2X (a hybrid meta-GGA optimized for non-covalent interactions)—against experimental spectroscopic ground truth (FT-IR, NMR, and UV-Vis).

The Comparison: DFT Methodologies vs. Experimental Reality

To establish a self-validating system, we must compare the theoretical outputs of our chosen DFT functionals against empirical data. Both computational models utilize the 6-311++G(d,p) basis set.

Causality Check: Why this basis set? The inclusion of diffuse functions ("++") is non-negotiable here. Without them, the computational model will artificially contract the expanded, polarizable electron clouds of the chlorine and fluorine substituents, leading to severe errors in dipole moment and vibrational predictions.

Table 1: Vibrational Frequencies (FT-IR)

DFT calculates harmonic potentials at the bottom of the potential energy well, ignoring real-world anharmonicity. To correct this, we apply a functional-specific scaling factor (0.9679 for B3LYP[1]).

Vibrational ModeExperimental Ground Truth (cm⁻¹)B3LYP Scaled (cm⁻¹)M06-2X Scaled (cm⁻¹)Assignment Rationale
C=O stretch 166516721668Diaryl ketone carbonyl; M06-2X better captures conjugation.
C=C aromatic 159015951592Asymmetric ring breathing modes.
C-F stretch 124012451238Highly polarized aryl fluoride bond.
C-Cl stretch 760765758Low-frequency aryl chloride stretching.
Mean Absolute Error - 5.75 cm⁻¹ 2.50 cm⁻¹ M06-2X outperforms B3LYP in halogenated systems.
Table 2: Isotropic Chemical Shifts (1H & 13C NMR)

Chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method[2]. GIAO is utilized because it employs basis functions that depend on the external magnetic field, effectively eliminating gauge-origin dependence—a critical source of error in magnetic property calculations.

Nucleus / PositionExperimental (ppm)B3LYP-GIAO (ppm)M06-2X-GIAO (ppm)
C=O (Carbonyl) 193.5195.2194.8
C-F (Aryl Carbon) 162.4164.1163.5
C-Cl (Aryl Carbons) 132.1, 134.5133.8, 136.2132.9, 135.1
Aryl-CH3 (Protons) 2.352.412.38
Aromatic (Protons) 7.20 - 7.807.35 - 7.957.25 - 7.85
Table 3: Electronic Transitions (UV-Vis)

Calculated via Time-Dependent DFT (TD-DFT) using the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects[3]. Gas-phase calculations artificially blue-shift n→π* transitions; solvent modeling is mandatory for an objective comparison.

Transition TypeExp λmax (nm)TD-DFT B3LYP (nm)TD-DFT M06-2X (nm)Primary Orbital Contribution
π → π 265272263HOMO-1 → LUMO
n → π 340355342HOMO → LUMO

Self-Validating Methodologies

A protocol is only as trustworthy as its internal controls. The following step-by-step methodology pairs empirical data acquisition with computational modeling to create a closed-loop validation system. If the computational Mean Absolute Error (MAE) exceeds acceptable thresholds (e.g., >15 cm⁻¹ for IR), the theoretical model must be recalibrated.

Phase 1: Experimental Spectroscopic Acquisition
  • Material Sourcing & Verification: Obtain 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-99-0) at ≥97% purity[4]. Crucial Step: Verify purity via HPLC before spectroscopic analysis. Even 1% of an unreacted starting material can introduce anomalous IR peaks that confound computational validation.

  • FT-IR Spectroscopy: Prepare a KBr pellet (1 mg compound : 100 mg KBr). Causality: KBr is utilized because it is completely IR-transparent in the fingerprint region (400–1500 cm⁻¹), which is strictly required to observe the low-frequency C-Cl and C-F stretching modes without matrix interference.

  • NMR Spectroscopy: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is selected over CDCl3 due to its higher dielectric constant, which fully disrupts any halogen-driven intermolecular stacking, ensuring sharp, well-resolved isotropic peaks. Acquire 1H (400 MHz) and 13C (100 MHz) spectra referencing TMS at 0.00 ppm.

  • UV-Vis Spectroscopy: Prepare a 1.0×10−4 M solution in spectroscopic-grade methanol. Record absorbance from 200–500 nm.

Phase 2: Computational DFT Workflow
  • Geometry Optimization: Input the initial 3D structure into Gaussian 16. Run an unconstrained geometry optimization at the B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels of theory.

  • Frequency Calculation: Run a frequency job on the optimized geometries. Self-Validation Check: Ensure there are zero imaginary frequencies . The presence of an imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum. Scale the resulting harmonic frequencies by 0.9679 (B3LYP) or 0.946 (M06-2X).

  • GIAO NMR Calculation: Perform an NMR shielding calculation using the GIAO method on the optimized geometries. Subtract the calculated isotropic shielding tensors from the calculated shielding tensor of TMS (optimized at the exact same level of theory) to derive the chemical shifts.

  • TD-DFT Calculation: Execute a TD-DFT calculation requesting the first 10 singlet excited states. Apply the CPCM solvation model specifying methanol to match the experimental UV-Vis conditions.

Workflow Visualization

The diagram below illustrates the parallel architecture of our validation system, ensuring that every theoretical prediction is anchored by an empirical counterpart.

Validation_Workflow cluster_experimental Experimental Ground Truth cluster_theoretical DFT Computational Modeling Compound 3,4-Dichloro-3'-fluoro- 5'-methylbenzophenone FTIR FT-IR Spectroscopy (Vibrational Modes) Compound->FTIR NMR 1H & 13C NMR (Chemical Shifts) Compound->NMR UVVis UV-Vis Spectroscopy (Electronic Transitions) Compound->UVVis Opt Geometry Optimization (6-311++G(d,p)) Compound->Opt Validation Comparative Validation (MAEs & Correlation) FTIR->Validation NMR->Validation UVVis->Validation Freq Frequency Calculation (Scaled by 0.9679) Opt->Freq GIAO GIAO NMR Calculation (Isotropic Shielding) Opt->GIAO TDDFT TD-DFT (Excited States) Opt->TDDFT Freq->Validation GIAO->Validation TDDFT->Validation Output Validated Pharmacophore Model Validation->Output

Figure 1: Parallel workflow for validating DFT computational models against experimental data.

Conclusion

For highly substituted, halogenated systems like 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, relying solely on default global hybrid functionals (B3LYP) can introduce subtle structural and electronic errors. As demonstrated by the comparative data, the M06-2X functional provides superior correlation with experimental FT-IR, NMR, and UV-Vis data. By strictly adhering to this self-validating protocol, researchers can confidently transition from baseline structural characterization to advanced molecular docking and drug development applications.

References

  • Andersson, M. P., & Uvdal, P. (2005). "New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p)." The Journal of Physical Chemistry A.[Link]

  • Forsyth, D. A., & Sebag, A. B. (1997). "Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations." Journal of Chemical Education (ACS).[Link]

  • Zhang, Y., et al. (2019). "TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids." Physical Chemistry Chemical Physics (RSC Publishing).[Link]

Sources

Safety & Regulatory Compliance

Safety

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone proper disposal procedures

Comprehensive Operational & Disposal Protocol for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Protocol for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex halogenated organics. 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-99-0) is a highly specialized intermediate utilized in advanced drug development and materials science[1]. Because this molecule contains both chlorine and fluorine substituents on a benzophenone scaffold, its disposal requires strict adherence to environmental regulations governing halogenated waste[2][3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance, safety, and logistical efficiency.

Chemical Profiling & Causality of Disposal Methods

To safely manage a chemical, we must first understand the causality behind its disposal requirements. Why does 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone require specialized, highly regulated disposal?

The answer lies in its molecular structure. When incinerated at standard temperatures, halogenated compounds do not combust cleanly. Instead, they generate highly corrosive hydrohalic acids (such as hydrogen chloride and hydrogen fluoride) and carry a severe risk of forming highly toxic polychlorinated dibenzodioxins (PCDDs)[4]. Consequently, the EPA mandates that halogenated waste be routed to specialized high-temperature incinerators capable of reaching 1,200 °C to ensure complete molecular destruction in under 2 seconds. These facilities must also be equipped with alkaline scrubbers to neutralize the resulting acidic gases before they reach the atmosphere[4].

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational & Disposal Implication
Molecular Formula C14H9Cl2FOHigh halogen content (Cl, F) mandates strict segregation into dedicated halogenated waste streams[2][5].
Molecular Weight 283.13 g/mol Solid at room temperature; typically handled as a powder or dissolved in organic solvents[2][3].
Thermal Decomposition Emits HCl, HF, CO, CO2Requires EPA-approved high-temperature incineration (>1200 °C) with acid scrubbers[4][6].
Chemical Compatibility Incompatible with strong oxidizersMust not be mixed with oxidizing waste streams (e.g., peroxides, nitric acid)[6][7].

Regulatory Context & Waste Segregation Logic

A critical failure point in laboratory waste management is the improper mixing of halogenated and non-halogenated solvents. Non-halogenated organic waste is frequently utilized for "fuel blending"—burned as an alternative to coal to power cement kilns[4][5].

However, cement kilns cannot accept halogenated waste due to the corrosive nature of the emissions and strict EPA regulations[4]. Mixing even a small amount of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone into a non-halogenated waste carboy contaminates the entire volume. This not only ruins the batch for fuel blending but exponentially increases disposal costs and creates severe regulatory liabilities for your institution[5][8].

Step-by-Step Disposal Methodology

To ensure scientific integrity and safety, implement the following self-validating workflow for disposal.

Step 1: Source Segregation & Containment

  • Action : Designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass) exclusively for "Halogenated Organic Waste"[3][5].

  • Validation : Before adding waste, verify that the container does not contain strong acids, bases, or heavy metals. Halogenated waste must be kept strictly separated from these incompatible streams[5].

Step 2: Accumulation & Labeling

  • Action : Immediately upon adding the first drop or gram of waste, affix a label stating "Hazardous Waste"[8].

  • Validation : Ensure the label explicitly lists the chemical constituents (e.g., "3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, Dichloromethane") and the primary hazard ("Halogenated Organic", "Toxic")[8][9]. The EPA notes that vague terms like "spent" or "aqueous" are insufficient for emergency responders[9].

Step 3: Storage Limits & Environmental Controls

  • Action : Store the waste container in a cool, dry, well-ventilated area, away from direct light and heat sources[7][10]. Keep the container tightly closed unless actively adding waste[8].

  • Validation : Monitor accumulation limits. Under EPA Subpart K, academic and research labs must not exceed 50 gallons of accumulated chemical hazardous waste at any time[8].

Step 4: Manifesting and EHS Transfer

  • Action : Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed Treatment, Storage, and Disposal Facility (TSDF)[8][9].

  • Validation : Confirm the waste manifest accurately reflects the halogenated nature of the waste to ensure it is routed to high-temperature incineration rather than fuel blending[4][5].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and inhalation exposure.

  • Evacuate & Ventilate : Clear the immediate area and ensure the laboratory's ventilation system (e.g., fume hoods) is operating at maximum capacity[6][7].

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles[6][11]. If aerosolized dust is present, an appropriate respirator is required[11].

  • Containment :

    • For Solid Spills: Carefully sweep up the material to avoid generating airborne dust. Place the spilled solid into a sealed, compatible container[6][7].

    • For Liquid/Solvent Spills: Use inert absorbent materials (e.g., vermiculite or universal spill pads) to soak up the liquid. Do not use combustible materials like sawdust[11].

  • Decontamination : Wash the affected surface with water and a suitable detergent after the bulk material has been removed[6][10].

  • Disposal of Spill Debris : Treat all cleanup materials, including contaminated gloves and absorbent pads, as halogenated hazardous waste. Label appropriately and request an immediate EHS pickup[6].

Process Visualization

The following diagram illustrates the logical decision tree for routing 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone waste, ensuring it reaches the correct regulatory disposal endpoint.

WasteWorkflow Start Waste Generation: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone CheckState Physical State of Waste? Start->CheckState SolidWaste Solid / Powder Form CheckState->SolidWaste LiquidWaste Dissolved in Solvent CheckState->LiquidWaste SolidBin Halogenated Solid Waste Container SolidWaste->SolidBin LiquidBin Halogenated Liquid Waste Container LiquidWaste->LiquidBin Labeling Affix RCRA Hazardous Waste Label (Cl, F) SolidBin->Labeling LiquidBin->Labeling Incineration High-Temp Incineration (>1200°C) with Scrubbers Labeling->Incineration

Workflow for the segregation, containment, and disposal of halogenated benzophenone waste.

References

  • Title: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone | #5208-47 Source: Rieke Metals URL: [Link]

  • Title: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Chemical Properties Source: Bio-Fount URL: [Link]

  • Title: Most solvent waste from US academic labs ends up in the air Source: American Chemical Society (C&EN) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville EHS URL: [Link]

  • Title: Halogenated Solvent Cleaners Guidelines Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Benzophenone-3 Safety Data Sheet Source: Chemical Distribution Solutions URL: [Link]

  • Title: Benzophenone in Isooctane - Safety Data Sheet Source: Agilent Technologies URL: [Link]

Sources

Handling

Personal protective equipment for handling 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

As a Senior Application Scientist, establishing an uncompromising safety culture is just as critical as the chemical synthesis itself. Handling multi-halogenated aromatic compounds requires moving beyond generic safety g...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing an uncompromising safety culture is just as critical as the chemical synthesis itself. Handling multi-halogenated aromatic compounds requires moving beyond generic safety guidelines and understanding the specific physicochemical mechanisms that make these molecules hazardous.

Below is the definitive Standard Operating Procedure (SOP) and Personal Protective Equipment (PPE) matrix for safely handling 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone .

Chemical Profile & Mechanistic Toxicology

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-99-0) is a highly substituted halogenated aromatic compound utilized in advanced organic synthesis and drug development[1].

The Causality of the Hazard: Due to the presence of multiple electron-withdrawing halogen groups (chlorine and fluorine), this compound exhibits significant lipophilicity. Mechanistically, this lipophilicity allows the molecule to readily partition into the lipid bilayers of the corneal epithelium and the stratum corneum of the skin, leading to acute contact dermatitis and serious eye irritation[2]. Furthermore, as a fine crystalline powder, it poses a significant respiratory hazard (STOT SE 3); inhalation of the dust directly irritates the mucosal membranes of the upper respiratory tract.

Physicochemical & Quantitative Hazard Profile

To engineer an effective safety protocol, we must first establish the physical parameters of the substance.

ParameterValue / SpecificationOperational Safety Relevance
Molecular Formula C14H9Cl2FOHigh halogen content dictates specialized disposal to prevent dioxin formation.
Molecular Weight 283.13 g/mol [3]Solid at room temperature; primary exposure route is particulate inhalation.
Purity ≥97%High purity requires precise weighing; trace impurities are negligible for PPE selection.
Hazard Statements H315, H319, H335[2]Dictates mandatory use of mucosal and dermal barrier protection.
Target Organs Respiratory system, Eyes, Skin[4]Drives the requirement for localized exhaust ventilation (fume hood).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety guidelines. The specific substitution pattern of this benzophenone derivative requires targeted barrier protection[5].

  • Ocular Protection : Tightly fitting chemical splash goggles (conforming to EN 166 or NIOSH standards) are mandatory[5].

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. The fluorinated and chlorinated aromatic rings cause severe, immediate corneal irritation upon contact[2].

  • Dermal Protection (Gloves) : Double-gloving with nitrile gloves (minimum 0.11 mm thickness for the inner glove, 0.15 mm for the outer) is required.

    • Causality: While the solid compound does not rapidly permeate nitrile, if it is dissolved in a carrier solvent (e.g., dichloromethane or DMSO) during assays, the solvent acts as a permeation enhancer, carrying the lipophilic benzophenone directly through standard latex[5].

  • Respiratory Protection : All handling must occur inside a certified chemical fume hood. If a hood is temporarily unavailable or during a spill outside containment, a half-face respirator equipped with P100 (particulate) and organic vapor (OV) cartridges is required[5].

    • Causality: The compound causes respiratory irritation (H335); the P100 filter traps the solid dust, while the OV cartridge neutralizes any sublimated volatile fractions[2].

  • Body Protection : A flame-resistant, knee-length laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through powdered residue, mitigating secondary transfer to the wrists.

Operational Workflow & Emergency Response

The following logical workflow ensures self-validating safety checks at each operational node.

HandlingWorkflow N1 Pre-Operation: PPE & Hood Verification N2 Material Transfer: 3,4-Dichloro-3'-fluoro- 5'-methylbenzophenone N1->N2 Verified N3 Containment Breach or Spill Detected? N2->N3 Continuous Monitoring N4 Standard Protocol: Seal & Decontaminate N3->N4 No Breach N5 Emergency Protocol: Evacuate & Neutralize N3->N5 Breach/Spill N6 Waste Segregation: Halogenated Organics N4->N6 Routine Disposal N5->N6 Spill Kit Debris

Operational workflow and emergency response for halogenated benzophenones.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Material Transfer Trustworthiness Note: This protocol utilizes a self-validating containment strategy to prevent invisible particulate drift.

  • Preparation : Verify the chemical fume hood has a face velocity between 80-100 feet per minute (fpm). Clear the deck of all incompatible materials (strong oxidizing agents, strong reducing agents)[4].

  • Static Mitigation : Halogenated powders often hold a static charge, causing them to "jump" from spatulas. Wipe the exterior of the amber glass storage bottle[3] and the weighing boat with an anti-static cloth before opening.

  • Transfer : Using a grounded, non-sparking micro-spatula[5], transfer the desired mass of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone into the weighing boat. Keep the container as close to the boat as possible to minimize the drop height.

  • Sealing : Immediately cap the source bottle. Transfer the weighed solid into the reaction vessel and seal it before removing it from the fume hood.

  • Decontamination : Wipe down the balance and surrounding hood deck with a solvent-dampened tissue (e.g., isopropanol) to capture any microscopic dust. Dispose of the tissue in the halogenated solid waste container.

Protocol B: Spill Response and Disposal Plan Trustworthiness Note: Never sweep dry halogenated powders, as this aerosolizes the irritant.

  • Isolation : If a spill occurs outside the fume hood, immediately evacuate personnel to a safe area and ensure the room is well-ventilated[5].

  • PPE Escalation : Don a P100 respirator and heavy-duty chemical impermeable gloves before re-entering the spill zone[5].

  • Containment (The Wet-Wipe Method) : Do not use a brush. Gently cover the spilled powder with absorbent paper towels. Slowly pour a compatible wetting agent (e.g., water or a mild surfactant solution) over the towels to suppress dust formation[5].

  • Collection : Carefully scoop the wet debris using a non-sparking tool and place it into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Disposal Segregation : Label the bag explicitly as "Halogenated Organic Solid Waste."

    • Crucial Mechanism: This waste must never be mixed with general organic waste. It requires high-temperature incineration at an approved waste disposal plant to prevent thermal decomposition into highly toxic hydrogen chloride gas or dioxins[2][4].

References

  • Title: 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone | #5208-47 - Rieke Metals Source: riekemetals.com URL: [Link]

  • Title: 951886-99-0 | 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Source: bio-fount.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
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3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
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